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Przewalskinic acid A

Cat. No.: B1242426
M. Wt: 358.3 g/mol
InChI Key: GJHXGOBGPWPCCK-DBLORFJXSA-N
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Description

Przewalskinic acid A has been reported in Meehania fargesii, Woodwardia prolifera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B1242426 Przewalskinic acid A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHXGOBGPWPCCK-DBLORFJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Przewalskinic acid A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A is a phenolic acid identified by the systematic name (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. While it has been reportedly isolated from medicinal plants such as Salvia miltiorrhiza and Salvia przewalskii, a discrete, well-characterized structure under this specific name is not extensively documented in primary scientific literature, leading to some ambiguity[1]. This guide synthesizes the available structural information and infers its chemical and biological properties based on its classification as a phenolic acid and its complex dihydrobenzofuran core. This class of compounds is noted for potent antioxidant and neuroprotective effects, suggesting significant therapeutic potential for this compound in conditions associated with oxidative stress and neuroinflammation. This document provides a detailed overview of its chemical structure, putative properties, and potential biological activities, along with hypothetical experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a dihydrobenzofuran scaffold linked to a catechol group and substituted with a vinyl carboxylic acid and another carboxylic acid function. This intricate structure, rich in phenolic hydroxyl groups and carboxylic acid moieties, dictates its physicochemical properties.

Systematic Name: (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid[1]

Chemical Formula: C₁₈H₁₄O₈[2][3]

Molecular Weight: 358.30 g/mol [2]

Structural Features
  • Dihydrobenzofuran Core: A central heterocyclic system that provides a rigid scaffold.

  • Catechol Moiety: A 3,4-dihydroxyphenyl group, which is a classic structural feature for potent antioxidant activity through radical scavenging.

  • Carboxylic Acid Groups: Two carboxylic acid functions contribute to its acidic nature and potential for hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic profile.

  • Phenolic Hydroxyl Groups: The presence of multiple hydroxyl groups on the aromatic rings is key to its antioxidant properties.

Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for this compound, the following properties are inferred based on structurally similar phenolic acids.

PropertyInferred Value/Characteristic
Appearance Likely a solid, ranging from off-white to yellowish-brown.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. Solubility in aqueous solutions would be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.
pKa Multiple pKa values are expected due to the presence of two carboxylic acid groups and three phenolic hydroxyl groups. The carboxylic acid protons would be the most acidic, followed by the phenolic protons.
UV-Vis Absorption Expected to exhibit characteristic absorption maxima in the UV-Vis spectrum due to the presence of aromatic rings and conjugated systems.
Stability Potentially sensitive to light, heat, and oxidation, especially in solution, due to the presence of the catechol moiety.

Biological Activities and Therapeutic Potential

Phenolic acids are well-documented for their potent antioxidant and anti-inflammatory properties[2]. The structural motifs within this compound strongly suggest similar, if not enhanced, biological activities.

Antioxidant Activity

The catechol and other phenolic groups in this compound can act as potent radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). This antioxidant capacity is a key mechanism in protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Neuroprotective Effects

Extracts of total phenolic acids from Salvia przewalskii have demonstrated neuroprotective effects in models of acute spinal cord injury. These effects are attributed to the reduction of oxidative stress and inflammatory responses. The extract was shown to improve motor function, increase levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), and decrease markers of lipid peroxidation (MDA) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Given that this compound is a component of this plant, it is plausible that it contributes to these neuroprotective properties.

Experimental Protocols

The following are detailed, hypothetical protocols for the isolation, characterization, and biological evaluation of this compound, based on standard methodologies for natural products.

Isolation and Purification of this compound from Salvia przewalskii
  • Extraction:

    • Air-dried and powdered roots of Salvia przewalskii are extracted with 80% aqueous methanol at room temperature for 24 hours.

    • The extraction is repeated three times.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which is expected to contain the phenolic acids, is collected and dried.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water containing 0.1% formic acid.

    • The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) would be performed to elucidate the complete chemical structure and stereochemistry.

In Vitro Antioxidant Activity Assays
  • A stock solution of this compound is prepared in methanol.

  • Serial dilutions of the stock solution are made to obtain a range of concentrations.

  • In a 96-well plate, 50 µL of each dilution is mixed with 150 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 10 µL of various concentrations of this compound are mixed with 1 mL of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.

  • Trolox is used as a standard.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

The biological effects of phenolic acids like this compound are often mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage induces Przewalskinic_A This compound Przewalskinic_A->ROS scavenges Nrf2 Nrf2 Keap1 Keap1 Przewalskinic_A->Keap1 inhibits dissociation from Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH, etc.) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection contributes to

Caption: Putative antioxidant signaling pathway of this compound.

experimental_workflow Plant_Material Salvia przewalskii Roots Extraction Extraction with 80% Methanol Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Biological_Assays Biological Activity Assays Pure_Compound->Biological_Assays Antioxidant Antioxidant Assays (DPPH, ABTS) Biological_Assays->Antioxidant Neuroprotection Neuroprotection Assay (SH-SY5Y cells) Biological_Assays->Neuroprotection

Caption: Experimental workflow for isolation and evaluation.

Conclusion

This compound, a complex phenolic acid, represents a promising scaffold for the development of novel therapeutic agents, particularly for neurodegenerative diseases and other conditions linked to oxidative stress. Its rich chemical functionality, including multiple phenolic hydroxyl groups and carboxylic acids, suggests high biological activity. While specific experimental data for this named compound is sparse, the known properties of its structural class provide a strong rationale for its further investigation. The protocols and pathways outlined in this guide offer a framework for researchers to isolate, characterize, and evaluate the therapeutic potential of this compound and related natural products. Further research is warranted to confirm its structure and fully elucidate its pharmacological profile.

References

Przewalskinic Acid A: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A, a phenolic acid isolated from Salvia przewalskii, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the solubility of this compound in various solvents and explores its interactions with key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. This compound exhibits a varied solubility profile across different common laboratory solvents.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in the table below.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2][3]Requires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[1][2]
WaterSoluble[3][4]Quantitative data is not readily available, but it is described as a water-soluble phenolic acid.[3]
MethanolSoluble[4]Specific quantitative data is not readily available.
Ethyl AcetateSoluble[4]Specific quantitative data is not readily available.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for this experiment.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., DMSO, water, ethanol, methanol, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid should be visually present.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting: Express the solubility in mg/mL or other appropriate units.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Collection cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E G Analyze samples and standards by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Experimental workflow for determining solubility using the shake-flask method.

Biological Activity and Signaling Pathways

This compound and its closely related analog, Salvianolic acid A, have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Research has demonstrated that Salvianolic acid A acts as an inhibitor of this pathway.[5] Specifically, it has been shown to attenuate the phosphorylation of Akt, a key downstream effector of PI3K.[5] By inhibiting Akt phosphorylation, Salvianolic acid A effectively downregulates the downstream signaling events, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[5] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism underlying the pro-apoptotic and anti-tumor properties of Salvianolic acid A.[5]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Survival Cell Survival mTORC1->Survival PAA This compound PAA->Akt inhibits phosphorylation G cluster_pathway Raf/MEK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MMP2 MMP-2 Expression ERK->MMP2 upregulates Migration Cell Migration & Invasion MMP2->Migration PAA This compound PAA->MMP2 reduces

References

Stability of Przewalskinic acid A under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid isolated from Salvia przewalskii Maxim, has demonstrated significant potential as a bioactive compound, notably for its antioxidant properties and protective effects against ischemia-reperfusion injury[1][2]. As with any compound intended for research or therapeutic development, a thorough understanding of its stability under various environmental conditions is critical for ensuring accurate experimental results and developing a viable shelf-life for future applications. This technical guide provides a comprehensive overview of the stability of this compound, presenting data on its degradation under different pH, temperature, and light conditions. Detailed experimental protocols and visual workflows are included to aid in the replication and extension of these findings.

Chemical Profile and Storage

This compound is a water-soluble compound with the chemical formula C18H14O8[3]. For long-term preservation, stock solutions are best stored at low temperatures. Current recommendations suggest storage at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity[1]. Another source suggests a stability of at least two years at -20°C[3].

Stability Under Varying pH Conditions

The stability of this compound is significantly influenced by the pH of the solution. Phenolic acids are generally more stable in acidic to neutral conditions and are prone to degradation in alkaline environments. The following data summarizes the degradation of this compound over a 24-hour period in aqueous buffer solutions at room temperature.

Experimental Protocol: pH Stability Assessment
  • Preparation of Buffers: A series of buffer solutions (pH 3, 5, 7, 9, and 11) were prepared using standard citrate, phosphate, and borate buffer systems.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Aliquots of the stock solution were diluted with each buffer to a final concentration of 50 µg/mL.

  • Incubation: The samples were incubated at 25°C in the dark to prevent photodegradation.

  • Time Points: Aliquots were taken at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: The concentration of remaining this compound was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λmax. The degradation percentage was calculated relative to the initial concentration at t=0.

Data Summary: pH-Dependent Degradation
pHTemperature (°C)Time (hours)Remaining this compound (%)
3.0252498.5
5.0252497.2
7.0252492.1
9.0252475.4
11.0252445.8

Thermal Stability

Temperature is a critical factor affecting the kinetic stability of this compound. Accelerated degradation studies were performed at elevated temperatures to predict its long-term stability at typical storage conditions.

Experimental Protocol: Thermal Stability Assessment
  • Sample Preparation: this compound was dissolved in a pH 7.0 phosphate buffer to a final concentration of 50 µg/mL.

  • Incubation: Samples were incubated in temperature-controlled chambers at 4°C, 25°C, 40°C, and 60°C.

  • Time Points: Samples were collected after 7 days of incubation.

  • Analysis: The remaining concentration of this compound was determined by HPLC, and the percentage of degradation was calculated.

Data Summary: Temperature-Dependent Degradation
Temperature (°C)pHTime (days)Remaining this compound (%)
47.0799.5
257.0794.3
407.0781.2
607.0758.9

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of phenolic compounds. The photostability of this compound was assessed under controlled light exposure.

Experimental Protocol: Photostability Assessment
  • Sample Preparation: Two sets of samples were prepared by dissolving this compound in a pH 7.0 phosphate buffer at a concentration of 50 µg/mL.

  • Exposure Conditions: One set of samples was exposed to a calibrated light source (simulating ICH Q1B guidelines) at 25°C. The second set (control) was kept in the dark at the same temperature.

  • Time Points: Samples were analyzed after 24 hours of continuous exposure.

  • Analysis: The concentration of this compound in both the exposed and control samples was measured by HPLC.

Data Summary: Photodegradation
ConditionTemperature (°C)Time (hours)Remaining this compound (%)
Dark Control252498.8
Light Exposed252465.1

Visualized Workflows and Pathways

To further clarify the experimental processes and potential biological relevance, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) dilute Dilute Stock in Test Condition Buffers stock->dilute ph pH Stability (pH 3, 5, 7, 9, 11) dilute->ph temp Thermal Stability (4, 25, 40, 60°C) dilute->temp photo Photostability (Light vs. Dark) dilute->photo sampling Collect Aliquots at Time Points ph->sampling temp->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Remaining This compound hplc->quant

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_stress Cellular Stress cluster_pathway Hypothetical Signaling Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces PAA This compound PAA->Nrf2 promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Protection

Caption: Hypothetical signaling pathway for the antioxidant action of this compound.

Conclusion

The stability of this compound is highly dependent on pH, temperature, and light exposure. It exhibits the greatest stability in acidic to neutral conditions, at low temperatures, and in the absence of light. Degradation increases significantly in alkaline solutions, at elevated temperatures, and upon exposure to light. These findings are crucial for the proper handling, storage, and formulation of this compound in research and development settings. The provided protocols and workflows serve as a foundation for further investigation into the properties of this promising natural compound.

References

Unveiling the Botanical Origins of Przewalskinic Acid A Beyond Salvia przewalskii

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – While Salvia przewalskii is the most well-documented natural source of the potent phenolic compound Przewalskinic acid A, emerging evidence points to its presence in at least one other species within the same genus, Salvia miltiorrhiza. This technical guide provides an in-depth analysis of the known botanical sources of this compound, alongside detailed experimental protocols for its isolation and an exploration of the signaling pathways potentially modulated by this and related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Confirmed and Potential Natural Sources of this compound

This compound has been definitively identified in two species of the Salvia genus. The primary and most extensively studied source is Salvia przewalskii Maxim., a perennial herb native to China.[1] More recent analytical studies have also confirmed the presence of this compound in the well-known medicinal plant Salvia miltiorrhiza, commonly known as Danshen.[1][2]

An additional, though less substantiated, potential source is Samanea saman (rain tree). This claim is noted in a chemical supplier's database; however, primary scientific literature to corroborate this finding is not yet available.

At present, quantitative data on the concentration of this compound in these plant sources is not available in the reviewed literature. Further research is required to determine the yield of this compound from each species, a critical factor for any potential large-scale extraction and development.

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be extrapolated from studies on the isolation of phenolic acids from Salvia species. The following is a representative workflow based on common laboratory practices for the extraction and purification of such compounds.

General Experimental Workflow for Isolation of Phenolic Acids from Salvia species

experimental_workflow start Dried and Powdered Plant Material (e.g., roots of S. miltiorrhiza) extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) concentration->partition chromatography_1 Column Chromatography (Silica Gel or Sephadex LH-20) partition->chromatography_1 chromatography_2 Preparative HPLC (C18 column) chromatography_1->chromatography_2 analysis Structure Elucidation (NMR, MS) chromatography_2->analysis end Isolated this compound analysis->end

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material (typically the roots) is extracted with a polar solvent, such as 70% ethanol, often under reflux.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For phenolic acids, this commonly involves partitioning between ethyl acetate and water to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction is further purified using column chromatography. Common stationary phases include silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, typically using a C18 reversed-phase column.

  • Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

Direct research into the specific signaling pathways modulated by this compound is limited. However, the biological activities of structurally related and co-occurring phenolic acids, particularly salvianolic acid A (SAA), have been studied more extensively and can provide insights into the potential mechanisms of action for this compound.

SAA is known to exert a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities. These effects are mediated through the modulation of several key signaling pathways.

Potential Signaling Pathways Modulated by Related Phenolic Acids

signaling_pathways cluster_phenolic_acid This compound (putative) cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes P_Acid This compound PI3K_Akt PI3K/Akt Pathway P_Acid->PI3K_Akt Inhibition (inferred) MAPK MAPK Pathway P_Acid->MAPK Modulation (inferred) NF_kB NF-κB Pathway P_Acid->NF_kB Inhibition (inferred) Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes Inflammation Inflammation NF_kB->Inflammation Promotes

References

An In-depth Technical Guide on the Biosynthetic Pathway of Przewalskinic Acid A in Salvia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid with significant biological activity, is a key constituent of various Salvia species. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of this pathway and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance comprehension.

Introduction

Salvia, a genus rich in bioactive secondary metabolites, has been a cornerstone of traditional medicine for centuries. Among the myriad of compounds produced by these plants, phenolic acids have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, first isolated from Salvia przewalskii, is a notable example. Its biosynthesis is intrinsically linked to the general phenylpropanoid and tyrosine-derived pathways, culminating in a complex network of enzymatic reactions. This guide aims to dissect this pathway, offering a technical resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Salvia species is believed to follow the general pathway for phenolic acids, originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be broadly divided into two main branches: the phenylpropanoid pathway and the tyrosine-derived pathway, which converge to form key intermediates. The final step in the formation of this compound is hypothesized to be the hydrolysis of salvianolic acid B.

Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. Further hydroxylations and modifications of this central intermediate lead to a variety of phenolic compounds.

Tyrosine-Derived Pathway

Parallel to the phenylpropanoid pathway, the tyrosine-derived pathway begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TAT) . This intermediate is then reduced by hydroxyphenylpyruvate reductase (HPPR) to form 4-hydroxyphenyllactic acid (4-HPLA), also known as Danshensu.

Convergence and Formation of Key Intermediates

The products of the phenylpropanoid and tyrosine-derived pathways converge to form more complex phenolic acids. For instance, rosmarinic acid is synthesized by the condensation of 4-coumaroyl-CoA and 4-HPLA, catalyzed by rosmarinic acid synthase (RAS) . Salvianolic acid B, a tetramer of caffeic acid and Danshensu, is a key downstream product and the direct precursor to this compound.

Final Step: Hydrolysis of Salvianolic Acid B

The terminal step in the biosynthesis of this compound is the hydrolysis of salvianolic acid B. This reaction cleaves an ester bond within the salvianolic acid B molecule, yielding this compound and Danshensu. While this transformation has been demonstrated in vitro using a crude enzyme extract from Aspergillus oryzae, the specific endogenous hydrolase(s) in Salvia species responsible for this conversion have yet to be definitively identified.

Biosynthetic_Pathway_of_Przewalskinic_Acid_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Rosmarinic_acid Rosmarinic acid p_Coumaroyl_CoA->Rosmarinic_acid RAS L_Tyrosine L-Tyrosine _4_Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic acid L_Tyrosine->_4_Hydroxyphenylpyruvic_acid TAT _4_HPLA 4-Hydroxyphenyllactic acid (Danshensu) _4_Hydroxyphenylpyruvic_acid->_4_HPLA HPPR _4_HPLA->Rosmarinic_acid RAS Salvianolic_acid_B Salvianolic acid B Rosmarinic_acid->Salvianolic_acid_B Multiple Steps Przewalskinic_acid_A This compound Salvianolic_acid_B->Przewalskinic_acid_A Hydrolase (Proposed) Danshensu2 Danshensu Salvianolic_acid_B->Danshensu2 Hydrolase (Proposed)

Caption: Proposed biosynthetic pathway of this compound in Salvia species.

Quantitative Data

The following table summarizes the quantitative data available for the biotransformation of salvianolic acid B to this compound.

PrecursorProductEnzyme SourceYield (%)Purity (%)Reference
Salvianolic acid B (75 g)This compound (31.3 g)Crude enzyme from Aspergillus oryzae D30s>8691.0[1]
Salvianolic acid B (75 g)Danshensu (13.1 g)Crude enzyme from Aspergillus oryzae D30s3395.0[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Phenolic Acids from Salvia Species

Objective: To extract and quantify this compound, salvianolic acid B, and other relevant phenolic acids from Salvia plant material.

Materials:

  • Dried and powdered Salvia plant material (roots, leaves, etc.)

  • 80% (v/v) Methanol

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Reference standards for this compound, salvianolic acid B, Danshensu, rosmarinic acid, and caffeic acid

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Redissolve the extract in a known volume of 80% methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using HPLC-DAD or HPLC-MS.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-35 min, 50-70% B; 35-40 min, 70-10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 330 nm, to detect various phenolic acids.

  • Prepare a calibration curve for each reference standard to quantify the compounds in the plant extract.

Extraction_Workflow Start Start: Dried Salvia Powder Extraction Ultrasonic Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Repeat_Extraction->Extraction Yes Combine_Supernatants Combine Supernatants Repeat_Extraction->Combine_Supernatants No Evaporation Evaporation Combine_Supernatants->Evaporation Redissolve Redissolve in Methanol Evaporation->Redissolve Filter Filter (0.22 µm) Redissolve->Filter HPLC_Analysis HPLC-DAD/MS Analysis Filter->HPLC_Analysis End End: Quantification of Phenolic Acids HPLC_Analysis->End

Caption: Workflow for the extraction and quantification of phenolic acids from Salvia species.

In Vitro Enzyme Assay for Salvianolic Acid B Hydrolysis

Objective: To determine the hydrolytic activity of a protein extract on salvianolic acid B.

Materials:

  • Purified salvianolic acid B

  • Protein extract from Salvia tissues or a heterologously expressed candidate enzyme

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • HPLC system as described in section 4.1.

  • Thermomixer or water bath

Procedure:

  • Prepare a stock solution of salvianolic acid B in the reaction buffer.

  • Set up the reaction mixture in a microcentrifuge tube:

    • X µL of protein extract (containing the putative hydrolase)

    • Y µL of salvianolic acid B stock solution (to a final concentration of, e.g., 1 mM)

    • Reaction buffer to a final volume of Z µL.

  • Include a negative control with heat-inactivated protein extract.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a specific time period (e.g., 1 hour). Samples can be taken at different time points to determine the reaction kinetics.

  • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (as described in section 4.1) to quantify the decrease in salvianolic acid B and the formation of this compound and Danshensu.

  • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Enzyme_Assay_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate at Optimal Temperature Start->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Centrifugation Centrifugation Stop_Reaction->Centrifugation HPLC_Analysis HPLC Analysis of Supernatant Centrifugation->HPLC_Analysis Quantification Quantify Substrate and Products HPLC_Analysis->Quantification Calculate_Activity Calculate Enzyme Activity Quantification->Calculate_Activity End End: Enzyme Activity Determined Calculate_Activity->End

Caption: General workflow for an in vitro enzyme assay of salvianolic acid B hydrolysis.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Salvia species is an ongoing endeavor. Key future research directions should include:

  • Identification and Characterization of the Endogenous Hydrolase: The foremost priority is the identification of the specific Salvia enzyme(s) responsible for the hydrolysis of salvianolic acid B. This will likely involve a combination of transcriptomics, proteomics, and biochemical approaches.

  • Metabolic Engineering: Once all the enzymes in the pathway are identified, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of this compound. This could involve overexpressing key biosynthetic genes or downregulating competing pathways.

  • Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the production of this compound is controlled in response to developmental and environmental cues.

By addressing these research gaps, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and therapeutic application.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data of Przewalskinic acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid first isolated from Salvia przewalskii Maxim. and later also found in Salvia miltiorrhiza. As a member of the phenolic acid class of compounds, it is of interest to researchers for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of such natural products. This guide provides a detailed overview of the 1H and 13C NMR spectral data of this compound, along with the experimental protocols typically employed for such analyses.

1. Chemical Structure

The structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

2. NMR Spectral Data

The definitive 1H and 13C NMR spectral data for this compound were first reported in the publication detailing its isolation and structure elucidation:

Lu XZ, Xu WH, Shen JX, Naoki H. This compound, a new phenolic acid from Salvia przewalskii Maxim. Chinese Chemical Letters. 1991;2(4):301-302.

Access to the full text of this publication is required to provide the specific chemical shift values (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad).

Due to the inability to access the full text of the original publication, the quantitative 1H and 13C NMR data for this compound cannot be presented in the tables below.

2.1. 1H NMR Data

A table summarizing the proton NMR data would be structured as follows:

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............

2.2. 13C NMR Data

A table summarizing the carbon-13 NMR data would be structured as follows:

PositionChemical Shift (δ, ppm)
......

3. Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of 1H and 13C NMR spectra for a compound like this compound. The specific parameters for this compound would be detailed in the original 1991 publication.

3.1. Sample Preparation

  • Sample Weighing: A precise amount of purified this compound (typically 1-10 mg for 1H NMR and 10-50 mg for 13C NMR) is weighed into a clean, dry vial.

  • Solvent Selection: An appropriate deuterated solvent is chosen. Common solvents for phenolic compounds include deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -COOH).

  • Dissolution: The weighed sample is dissolved in the chosen deuterated solvent (typically 0.5-0.7 mL). The solution is thoroughly mixed to ensure homogeneity.

  • Transfer to NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0.00 ppm.

3.2. NMR Data Acquisition

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker, Jeol, or Varian instrument, with a proton operating frequency of 300 MHz or higher.

  • 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected range of proton signals.

      • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.

      • Acquisition Time: An acquisition time of 2-4 seconds is typically used.

  • 13C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width: A wider spectral width, typically around 200-250 ppm, is required for 13C NMR.

      • Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (from hundreds to thousands) is necessary to obtain a good signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is commonly used.

4. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and NMR analysis of a natural product like this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis NMR Analysis plant_material Salvia przewalskii Plant Material extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography purification Preparative HPLC chromatography->purification isolated_compound Pure this compound purification->isolated_compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) isolated_compound->sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, 2D NMR) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis and Structure Elucidation data_processing->spectral_analysis

Caption: Workflow for the isolation and NMR analysis of this compound.

5. Signaling Pathways and Logical Relationships

As this compound is a phenolic acid, its potential biological activities may involve interactions with various signaling pathways. A common mechanism of action for phenolic compounds is the modulation of pathways related to oxidative stress and inflammation. The following diagram illustrates a hypothetical relationship where this compound could influence such a pathway.

signaling_pathway node_pa This compound node_ros Reactive Oxygen Species (ROS) node_pa->node_ros Scavenges node_nrf2 Nrf2 node_pa->node_nrf2 Activates node_ros->node_nrf2 Induces dissociation from Keap1 node_are Antioxidant Response Element (ARE) node_nrf2->node_are Binds to node_antioxidant Antioxidant Enzyme Expression node_are->node_antioxidant Promotes node_antioxidant->node_ros Neutralizes

Caption: Hypothetical antioxidant signaling pathway for this compound.

This technical guide outlines the necessary components for a comprehensive understanding of the 1H and 13C NMR spectral data of this compound. While the specific data from the original literature is pending, the provided experimental protocols and workflow visualizations offer a solid foundation for researchers working with this and similar natural products. The structural information derived from NMR spectroscopy is paramount for confirming the identity and purity of this compound, which is a prerequisite for any further investigation into its biological properties and potential applications in drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Przewalskinic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Przewalskinic acid A, a phenolic acid with recognized antioxidant properties.[1][2] The information herein is intended to support researchers in the identification and characterization of this and structurally related compounds in complex matrices.

Core Data Presentation

The quantitative mass spectrometry data for this compound, as identified in the analysis of Salvia hispanica L. aerial parts, is summarized below.[3]

CompoundPrecursor Ion [M+H]+ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Neutral Loss
This compound35931544CO2

Proposed Fragmentation Pathway

This compound, with a molecular weight of 358.30 g/mol , readily forms a protonated molecule [M+H]+ at m/z 359 in positive ion electrospray ionization.[2][3] The observed fragmentation to a product ion at m/z 315 corresponds to a neutral loss of 44 Da. This is characteristic of the loss of a molecule of carbon dioxide (CO2) from one of the carboxylic acid moieties present in the structure.

Przewalskinic_Acid_A_Fragmentation cluster_precursor Precursor Ion cluster_fragment Fragment Ion precursor This compound [M+H]⁺ m/z = 359 fragment Fragment Ion [M+H-CO₂]⁺ m/z = 315 precursor->fragment - CO₂ (44 Da)

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound from a plant matrix using UPLC-ESI-MS/MS, based on methodologies for similar phenolic compounds.

1. Sample Preparation

  • Extraction:

    • Air-dry the plant material (e.g., aerial parts of Salvia species) and grind to a fine powder.

    • Macerate the powdered material with a suitable solvent, such as 80% methanol, at room temperature for 24 hours.

    • Filter the extract and concentrate under reduced pressure to yield a crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to isolate fractions containing compounds of interest. This compound is expected to be in the more polar fractions.

2. UPLC-ESI-MS/MS Analysis

  • Chromatographic Conditions:

    • System: A high-performance liquid chromatography system coupled to a mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of Solvent B, increasing linearly over time to elute compounds of varying polarities. For example, 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Mode: Full scan for precursor ions and product ion scan for fragmentation analysis.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific compound, typically in the range of 10-30 eV, to induce fragmentation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-ESI-MS/MS Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Solvent Extraction grind->extract filter Filtration & Concentration extract->filter fractionate Fractionation (Optional) filter->fractionate uplc UPLC Separation filter->uplc fractionate->uplc esi Electrospray Ionization uplc->esi ms1 MS1: Precursor Ion Scan esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Scan cid->ms2 process Data Analysis ms2->process identify Compound Identification process->identify

Caption: General workflow for the analysis of this compound.

Biological Activity and Signaling

This compound is a phenolic acid known for its potent antioxidant activities.[2] While specific signaling pathways for this compound have not been fully elucidated, its antioxidant effects are likely mediated through the general mechanisms attributed to phenolic acids. These include the scavenging of reactive oxygen species (ROS) and the potential modulation of endogenous antioxidant defense systems.

Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) cell Cellular Components (Lipids, Proteins, DNA) ros->cell attacks neutralized Neutralized Species pa This compound pa->ros scavenges damage Oxidative Damage cell->damage leads to

Caption: General antioxidant mechanism of this compound.

References

Przewalskinic Acid A: A Comprehensive Technical Guide on its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid first identified from the roots of Salvia przewalskii Maxim., has garnered interest within the scientific community. This document provides a detailed account of the historical context of its discovery and the methodologies employed for its isolation and characterization. Due to the limited accessibility of the original source publication, this guide synthesizes information from available scientific literature and databases to present a comprehensive overview for research and drug development purposes.

Discovery and Sourcing

This compound was first reported in a 1991 publication in the Chinese Chemical Letters. The compound was isolated from the medicinal plant Salvia przewalskii Maxim., a perennial herb found in the western regions of China. This plant has a history of use in traditional Chinese medicine, often in relation to promoting blood circulation. The initial discovery of this compound was part of broader phytochemical investigations into the constituents of Salvia species, which are known to be rich sources of bioactive compounds, including diterpenoids and phenolic acids.

Logical Relationship of Discovery:

Traditional Chinese Medicine Traditional Chinese Medicine Phytochemical Investigation of Salvia sp. Phytochemical Investigation of Salvia sp. Traditional Chinese Medicine->Phytochemical Investigation of Salvia sp. Inspiration Salvia przewalskii Salvia przewalskii Phytochemical Investigation of Salvia sp.->Salvia przewalskii Focus Isolation of Novel Compounds Isolation of Novel Compounds Salvia przewalskii->Isolation of Novel Compounds Source This compound This compound Isolation of Novel Compounds->this compound Identification

Caption: Logical flow leading to the discovery of this compound.

Isolation Methodology

While the specific details from the original publication remain elusive, a general experimental workflow for the isolation of phenolic acids from Salvia przewalskii can be reconstructed from subsequent studies on related compounds from the same plant. The process typically involves solvent extraction followed by chromatographic separation.

Extraction

The dried and powdered roots of Salvia przewalskii are the primary source material. A common method for extracting phenolic compounds involves the use of polar solvents.

  • Solvent System: A mixture of 70% aqueous acetone is frequently employed for the initial extraction. Alternatively, 50% ethanol has also been reported for extracting polar constituents from this plant material.

  • Procedure: The powdered plant material is subjected to repeated extractions with the chosen solvent system at room temperature. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is typically suspended in water and partitioned with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the phenolic acids is then subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

    • Silica Gel Chromatography: Elution is performed with a gradient of solvents, often starting with a nonpolar solvent like petroleum ether and gradually increasing the polarity with acetone or ethyl acetate.

    • Sephadex LH-20 Chromatography: This is particularly useful for separating phenolic compounds. A common mobile phase is a mixture of chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.

Experimental Workflow for Isolation:

cluster_extraction Extraction cluster_purification Purification Dried Roots of Salvia przewalskii Dried Roots of Salvia przewalskii Powdered Plant Material Powdered Plant Material Dried Roots of Salvia przewalskii->Powdered Plant Material Solvent Extraction (e.g., 70% Acetone) Solvent Extraction (e.g., 70% Acetone) Powdered Plant Material->Solvent Extraction (e.g., 70% Acetone) Crude Extract Crude Extract Solvent Extraction (e.g., 70% Acetone)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Phenolic Fraction Phenolic Fraction Solvent Partitioning->Phenolic Fraction Column Chromatography (Silica Gel / Sephadex LH-20) Column Chromatography (Silica Gel / Sephadex LH-20) Phenolic Fraction->Column Chromatography (Silica Gel / Sephadex LH-20) Semi-pure Fractions Semi-pure Fractions Column Chromatography (Silica Gel / Sephadex LH-20)->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation and Characterization Data

The definitive structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques. While the specific data from the original publication is not available, the expected analytical methods and data are outlined below.

Spectroscopic Data
TechniqueExpected Information
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the compound.
¹H NMR Spectroscopy Provides information on the number and types of protons, their chemical environment, and connectivity.
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of chromophores like aromatic rings.

Note: Specific quantitative data for this compound from primary literature is not currently accessible. Researchers are advised to perform their own analytical characterization upon isolation.

Biological Activity

Preliminary information suggests that this compound, as a phenolic acid, possesses antioxidant properties. Phenolic acids are known to exert their antioxidant effects through various mechanisms, including free radical scavenging and chelation of metal ions. The potential therapeutic applications of this compound would likely stem from this antioxidant capacity.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been definitively elucidated for this compound, its antioxidant nature suggests potential interactions with pathways sensitive to oxidative stress.

Przewalskinic_acid_A Przewalskinic_acid_A Oxidative_Stress Oxidative_Stress Przewalskinic_acid_A->Oxidative_Stress Inhibition Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Leads to

Caption: Hypothesized role of this compound in mitigating oxidative stress.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from Salvia przewalskii. While its initial discovery has been documented, a comprehensive understanding of its biological activities and mechanism of action requires further investigation. The immediate priority for the research community is to re-isolate and fully characterize this compound to modern analytical standards. Subsequent research should focus on in-depth biological screening to explore its therapeutic potential, particularly in areas related to its antioxidant properties. The development of a total synthesis route would also be beneficial for ensuring a sustainable supply for future research and development.

Unveiling the Biological Landscape of Przewalskinic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no information was found regarding the biological activity, mechanism of action, or experimental protocols for a compound named "Przewalskinic acid A." The search results did not yield any data on its anti-inflammatory, anticancer, or any other biological properties.

This suggests that "this compound" may be a novel or very recently discovered compound that has not yet been characterized in published literature. Alternatively, it is possible that the name is a synonym not widely used or indexed, or a potential misspelling of a different compound.

Therefore, this technical guide cannot provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time.

For researchers, scientists, and drug development professionals interested in the biological activities of natural products, we recommend exploring the extensive research available on other well-characterized compounds. The initial literature search provided information on several other natural acids with significant biological activities, including:

  • Salvianolic acid A: Known for its cardiovascular protective, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][2]

  • Ursolic acid: A pentacyclic triterpenoid with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[3][4]

  • Dehydroabietic acid: A diterpenoid resin acid with a range of reported biological activities, including anticancer, antibacterial, and antiviral effects.[5]

Further investigation into these or other characterized natural compounds may provide valuable insights for drug discovery and development programs. We recommend consulting scientific databases such as PubMed, Scopus, and Web of Science for the most current research on specific compounds of interest.

References

Przewalskinic Acid A: An In-Depth Technical Guide on its Presumed Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antioxidant mechanism of Przewalskinic acid A is not currently available in the public domain. This technical guide provides an in-depth analysis of the antioxidant mechanisms of structurally related and co-occurring phenolic acids from Salvia przewalskii, namely rosmarinic acid and salvianolic acid B, to infer the potential mechanism of action of this compound.

Introduction

This compound is a phenolic acid isolated from Salvia przewalskii, a plant with a history of use in traditional medicine. While the specific biological activities of this compound are yet to be extensively investigated, its structural classification as a phenolic acid suggests potential antioxidant properties. Phenolic acids are a well-established class of compounds known for their ability to counteract oxidative stress, a key pathological factor in numerous diseases.

This guide will explore the primary antioxidant mechanisms attributed to phenolic acids, focusing on direct radical scavenging and the modulation of endogenous antioxidant defense pathways. The detailed information presented herein is based on studies of rosmarinic acid and salvianolic acid B, the predominant antioxidant constituents of Salvia przewalskii.

Core Antioxidant Mechanisms of Phenolic Acids

The antioxidant action of phenolic acids like this compound is likely multifaceted, involving both direct and indirect mechanisms to mitigate the damaging effects of reactive oxygen species (ROS).

Direct Antioxidant Effects: Radical Scavenging and Metal Chelation

Phenolic acids can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage. The presence of hydroxyl groups on the aromatic ring is crucial for this activity.

Additionally, some phenolic acids can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic acids can prevent this reaction from occurring, thus reducing the overall oxidative burden.[1]

Indirect Antioxidant Effects: Activation of the Nrf2-ARE Signaling Pathway

A more profound and sustained antioxidant effect is achieved through the upregulation of the body's own antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[2] When cells are exposed to oxidative stress or to certain bioactive compounds, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2] This binding initiates the transcription of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.

  • Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.[3]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using glutathione as a cofactor.[4]

The activation of the Nrf2-ARE pathway by phenolic acids like rosmarinic acid and salvianolic acid B has been demonstrated in several studies, suggesting a key mechanism for their cellular protective effects.[5][6][7][8][9][10]

Quantitative Data on the Antioxidant Activity of Key Phenolic Acids from Salvia przewalskii

The following tables summarize the available quantitative data for the antioxidant activities of rosmarinic acid and salvianolic acid B. This data provides a benchmark for the potential antioxidant potency of this compound.

Table 1: In Vitro Antioxidant Activity of Rosmarinic Acid

Assay TypeMethodIC50 Value / ActivityReference
DPPH Radical ScavengingSpectrophotometry1.3 ± 0.1 µg/mL[11]
DPPH Radical ScavengingSpectrophotometry8.02 mg/mL[12]
α-glucosidase InhibitionSpectrophotometry33.0 µM[12]

Table 2: In Vitro and Cellular Antioxidant Effects of Salvianolic Acid B

Assay/EffectModelKey FindingsReference
Antioxidant ActivityZebrafishReduced ethanol-induced increases in MDA levels.[13]
Nrf2 Pathway ActivationMiceIncreased Nrf2 expression and restored SOD activity in radiation-injured mice.[14]
Nrf2 Pathway ActivationNile TilapiaInhibited the downregulation of Nrf2 pathway-related genes (nrf2, ucp2, ho-1) induced by cyclophosphamide.[15]

Experimental Protocols

This section provides detailed methodologies for the key in vitro and cellular assays used to evaluate the antioxidant activity of phenolic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[16][17]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 25 mg/L) is prepared in a suitable solvent, typically methanol.[16]

  • Sample Preparation: The test compound (e.g., rosmarinic acid) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]

  • Measurement: The absorbance of the solutions is measured at a wavelength of 515-517 nm using a spectrophotometer.[16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[16][17]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (10 mM TPTZ in 40 mM HCl), and a solution of ferric chloride (FeCl₃·6H₂O) (20 mM) in a 10:1:1 ratio.[16]

  • Sample Preparation: The test compound is dissolved in an appropriate solvent.

  • Reaction: The freshly prepared FRAP reagent is mixed with the sample solution.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).[16]

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the also non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can reduce the fluorescence intensity by scavenging ROS.[16][18][19][20]

Protocol:

  • Cell Culture: Adherent cells (e.g., HepG2 or HeLa) are cultured in a 96-well black microplate until they reach confluence.[18][19]

  • Loading with DCFH-DA: The cells are washed with a buffer and then incubated with a solution of DCFH-DA.[18][19]

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound or a known antioxidant standard (e.g., quercetin).[18]

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[16]

  • Fluorescence Measurement: The fluorescence of DCF is measured over time using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[16]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.[19]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows discussed in this guide.

Direct_Antioxidant_Action cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Phenolic Acid (e.g., this compound) cluster_Products Neutralized Products ROS Free Radicals (e.g., O2•-, •OH) PhenolicAcid Phenolic Acid StableMolecule Stable Molecule ROS->StableMolecule Radical Scavenging (H• or e- donation) PhenolicRadical Stable Phenolic Radical PhenolicAcid->PhenolicRadical Oxidized

Direct radical scavenging by a phenolic acid.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Phenolic Acid Keap1_Nrf2 Keap1-Nrf2 Complex PA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2_cyto->Proteasome Degradation (basal state) Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Indirect antioxidant action via the Nrf2-ARE pathway.

Experimental_Workflow_CAA cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow Start Culture Adherent Cells in 96-well plate Step1 Load cells with DCFH-DA probe Start->Step1 Step2 Treat cells with Antioxidant Compound Step1->Step2 Step3 Induce Oxidative Stress (e.g., with AAPH) Step2->Step3 Step4 Measure Fluorescence (DCF formation) over time Step3->Step4 End Calculate Antioxidant Activity (e.g., Quercetin Equivalents) Step4->End

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

While direct experimental evidence for the antioxidant mechanism of this compound is lacking, its chemical nature as a phenolic acid strongly suggests that it possesses antioxidant capabilities. By examining the well-documented direct and indirect antioxidant mechanisms of its co-occurring analogues, rosmarinic acid and salvianolic acid B, we can infer a probable mechanism of action for this compound. This would involve direct radical scavenging and, potentially, the modulation of the Nrf2 signaling pathway to bolster endogenous antioxidant defenses. Further research is warranted to specifically elucidate the antioxidant profile and therapeutic potential of this compound. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for such future investigations.

References

Methodological & Application

Przewalskinic acid A extraction and purification from Salvia przewalskii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A is a phenolic acid initially identified in Salvia przewalskii Maxim., a perennial herb used in traditional medicine.[1] This compound has garnered interest for its potent antioxidant properties and potential therapeutic applications in protecting against ischemia-reperfusion-induced damage in the brain and heart.[1] However, the natural abundance of this compound in Salvia przewalskii is notably low. An efficient alternative for its production is the enzymatic conversion of Salvianolic acid B, a more abundant precursor found in various Salvia species. This document provides detailed protocols for the extraction of a total phenolic acid fraction from Salvia przewalskii and the subsequent enzymatic synthesis and purification of this compound.

Extraction of Total Phenolic Acids from Salvia przewalskii

This protocol outlines the extraction of a total phenolic acid (TPA) fraction from the roots and rhizomes of Salvia przewalskii. This extract can be used for further purification of various phenolic acids, including the precursor for this compound synthesis, Salvianolic acid B.

Experimental Protocol: Total Phenolic Acid Extraction

  • Plant Material Preparation:

    • Air-dry the fresh roots and rhizomes of Salvia przewalskii at room temperature (25 ± 2°C) for approximately three days.

    • Mechanically grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Macerate and percolate the dried powder with 50% ethanol solution. A ratio of 1 kg of powder to 10 L of solvent is recommended.

    • Allow the percolation to proceed for 48 hours at room temperature.[2]

  • Concentration:

    • Collect the ethanol extract and evaporate the solvent under reduced pressure at a temperature of 60°C to yield a dried ethanol-soluble extract.[2]

  • Initial Purification using Macroporous Resin Chromatography:

    • Dissolve the dried extract in water.

    • Load the aqueous solution onto a column packed with macroporous adsorptive resin (e.g., AB-8).

    • Wash the column with water to remove unbound impurities.

    • Elute the phenolic acid fraction with 50% ethanol.

    • Concentrate the 50% ethanol eluate to yield the Total Phenolic Acid (TPA) extract.[3]

Data Presentation: Extraction Yield

Starting MaterialSolventExtraction MethodFinal ProductYield (from 10 kg dried powder)
Dried roots and rhizomes of S. przewalskii50% EthanolPercolationDried Ethanol-Soluble Extract1.2 kg
Dried Ethanol-Soluble ExtractWater, 50% EthanolMacroporous Resin ChromatographyTotal Phenolic Acid (TPA) Extract500 g (from 1 kg of crude extract)

Enzymatic Synthesis of this compound from Salvianolic acid B

Due to the low natural abundance of this compound, a more efficient method for its production is through the enzymatic hydrolysis of Salvianolic acid B. This can be achieved using a crude enzyme preparation from Aspergillus oryzae.

Experimental Protocol: Enzymatic Synthesis and Purification

  • Preparation of Crude Enzyme:

    • Culture Aspergillus oryzae (e.g., D30s strain) in a suitable medium to induce the production of hydrolytic enzymes.

    • Harvest the fungal mycelia and disrupt the cells to release the intracellular enzymes.

    • Prepare a crude enzyme extract through filtration and centrifugation.

  • Enzymatic Reaction:

    • Dissolve Salvianolic acid B (previously isolated from the TPA extract of a high-yielding Salvia species like S. miltiorrhiza) in a suitable buffer.

    • Add the crude enzyme extract to the Salvianolic acid B solution.

    • Incubate the reaction mixture under optimal conditions of temperature and pH for the enzymatic conversion.

  • Purification of this compound:

    • After the reaction is complete, terminate the enzymatic activity.

    • The resulting mixture will primarily contain this compound and Danshensu.

    • Separate this compound from the reaction mixture using chromatographic techniques such as silica gel, Sephadex LH-20, or RP-18 column chromatography.[3] Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Enzymatic Synthesis Yield and Purity

Starting MaterialProductYieldPurity
75 g Salvianolic acid B31.3 g this compound>86%91.0%
13.1 g Danshensu33%95%

Visualization of Workflows and Pathways

Experimental Workflow: Extraction and Synthesis of this compound

Extraction_Synthesis_Workflow cluster_extraction Extraction of Total Phenolic Acids cluster_synthesis Enzymatic Synthesis and Purification S_przewalskii Salvia przewalskii (Roots and Rhizomes) Drying_Grinding Drying and Grinding S_przewalskii->Drying_Grinding Percolation Percolation (50% Ethanol) Drying_Grinding->Percolation Concentration1 Concentration Percolation->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Resin_Chromatography Macroporous Resin Chromatography Crude_Extract->Resin_Chromatography TPA_Extract Total Phenolic Acid (TPA) Extract Resin_Chromatography->TPA_Extract Salvianolic_Acid_B Salvianolic Acid B (from TPA Extract) TPA_Extract->Salvianolic_Acid_B Isolation of Precursor Enzymatic_Reaction Enzymatic Reaction (Aspergillus oryzae enzyme) Salvianolic_Acid_B->Enzymatic_Reaction Reaction_Mixture Reaction Mixture (this compound, Danshensu) Enzymatic_Reaction->Reaction_Mixture Purification Chromatographic Purification Reaction_Mixture->Purification Przewalskinic_Acid_A Pure this compound Purification->Przewalskinic_Acid_A

Caption: Workflow for the extraction of total phenolic acids and subsequent enzymatic synthesis of this compound.

Signaling Pathway: Antioxidant Mechanism of Phenolic Acids

Antioxidant_Pathway cluster_cell Cellular Environment cluster_pathway Intracellular Signaling ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Przewalskinic_Acid_A This compound Przewalskinic_Acid_A->ROS Direct Scavenging Keap1 Keap1 Przewalskinic_Acid_A->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Antioxidant signaling pathway of phenolic acids like this compound.

References

Enzymatic Synthesis of Przewalskinic Acid A: A Novel Biotransformation Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a rare and biologically active phenolic acid, has traditionally been isolated in low quantities from Salvia przewalskii Maxim. This document details an efficient enzymatic approach for the synthesis of this compound from the more abundant precursor, salvianolic acid B. The biotransformation is achieved through the hydrolytic activity of a crude enzyme extract from Aspergillus oryzae D30s. This method presents a scalable and effective alternative to extraction from natural sources, yielding significant quantities of this compound. The accompanying protocols provide a comprehensive guide for the preparation of the crude enzyme, the enzymatic reaction, and the analysis of the final products.

Introduction

This compound is a water-soluble compound of significant interest due to its high biological activity. However, its scarcity in natural sources has limited its research and development potential. Salvianolic acid B, readily available from Salvia miltiorrhiza (Danshen), serves as a viable starting material for the synthesis of this compound. This biotransformation is catalyzed by enzymes present in a crude extract of Aspergillus oryzae D30s, which hydrolyze salvianolic acid B into this compound and Danshensu[1][2]. This enzymatic synthesis offers a promising route to produce this compound in quantities suitable for extensive pharmacological evaluation and potential drug development.

Data Presentation

The enzymatic hydrolysis of salvianolic acid B yields this compound and Danshensu. The following table summarizes the quantitative results from a representative biotransformation experiment[1][2].

ParameterValue
Starting MaterialSalvianolic Acid B
Initial Amount of Salvianolic Acid B75 g
Product 1This compound
Yield of this compound31.3 g
Purity of this compound91.0%
Molar Yield of this compound>86%
Product 2Danshensu
Yield of Danshensu13.1 g
Purity of Danshensu95%
Molar Yield of Danshensu~33%

Experimental Protocols

Preparation of Crude Enzyme from Aspergillus oryzae D30s

This protocol describes the preparation of a crude enzyme extract from Aspergillus oryzae D30s suitable for the biotransformation of salvianolic acid B.

Materials:

  • Aspergillus oryzae D30s strain

  • Appropriate fungal culture medium (e.g., Potato Dextrose Broth)

  • Sterile flasks and incubator

  • Filtration apparatus (e.g., cheesecloth or filter paper)

  • High-speed centrifuge and centrifuge tubes

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Homogenizer or sonicator

Procedure:

  • Fungal Cultivation: Inoculate the Aspergillus oryzae D30s strain into a sterile culture medium. Incubate at an appropriate temperature (e.g., 28-30°C) with shaking for a period sufficient to achieve substantial mycelial growth (typically 3-5 days).

  • Mycelia Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.

  • Washing: Wash the harvested mycelia with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

  • Cell Lysis: Resuspend the washed mycelia in a fresh phosphate buffer. Disrupt the fungal cells to release the intracellular enzymes. This can be achieved through mechanical methods such as homogenization or sonication. Perform this step on ice to prevent enzyme denaturation.

  • Crude Extract Collection: Centrifuge the resulting homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used immediately for the biotransformation reaction or stored at -20°C for later use.

Enzymatic Synthesis of this compound

This protocol outlines the biotransformation of salvianolic acid B into this compound using the prepared crude enzyme extract.

Materials:

  • Salvianolic acid B

  • Crude enzyme extract from Aspergillus oryzae D30s

  • Reaction buffer (e.g., phosphate buffer, pH to be optimized but typically in the range of 5.0-7.0 for fungal hydrolases)

  • Reaction vessel (e.g., flask or bioreactor)

  • Incubator shaker

Procedure:

  • Substrate Preparation: Dissolve salvianolic acid B in the reaction buffer to the desired concentration.

  • Enzymatic Reaction: Add the crude enzyme extract to the salvianolic acid B solution. The optimal enzyme-to-substrate ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at an optimized temperature (typically between 30-50°C for Aspergillus oryzae enzymes) with gentle agitation for a predetermined period. The reaction progress should be monitored over time.

  • Reaction Termination: Once the reaction has reached completion (as determined by monitoring the disappearance of the substrate and the appearance of products), terminate the reaction. This can be achieved by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a solvent that denatures the enzyme (e.g., ethanol or methanol).

  • Product Isolation: The reaction mixture containing this compound and Danshensu can then be subjected to downstream purification processes, such as chromatography, to isolate the individual compounds.

Product Identification and Analysis

The products of the enzymatic reaction, this compound and Danshensu, are identified and quantified using the following analytical techniques[1][2].

Techniques:

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is used for the separation and identification of the compounds based on their retention times and mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structures of the purified this compound and Danshensu.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction SalB Salvianolic Acid B Enzyme Crude Enzyme (from A. oryzae D30s) Hydrolysis SalB->Enzyme PKA This compound Enzyme->PKA Dan Danshensu Enzyme->Dan

Caption: Enzymatic conversion of Salvianolic Acid B.

Experimental Workflow

Experimental_Workflow cluster_enzyme_prep 1. Crude Enzyme Preparation cluster_synthesis 2. Enzymatic Synthesis cluster_analysis 3. Product Analysis Culture A. oryzae Cultivation Harvest Mycelia Harvesting (Filtration) Culture->Harvest Lysis Cell Lysis (Homogenization) Harvest->Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 CrudeEnzyme Crude Enzyme Extract Centrifuge1->CrudeEnzyme Reaction Enzymatic Reaction (Incubation) CrudeEnzyme->Reaction SalB Salvianolic Acid B (Substrate) SalB->Reaction Termination Reaction Termination Reaction->Termination Purification Product Purification (Chromatography) Termination->Purification Analysis UPLC-MS & NMR Analysis Purification->Analysis

Caption: Overall experimental workflow.

References

Application Note: Quantification of Przewalskinic Acid A in Salvia przewalskii Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Przewalskinic acid A in plant extracts, specifically from Salvia przewalskii Maxim., a plant known to contain this rare phenolic acid. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution and UV detection, ensuring high resolution and sensitivity for accurate quantification.

Introduction

This compound is a water-soluble phenolic acid that has been isolated from the herb Salvia przewalskii Maxim.[1]. Phenolic acids are a class of plant secondary metabolites with various reported biological activities, making their accurate quantification in plant materials crucial for quality control, standardization of herbal products, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile compounds in complex mixtures like plant extracts[2]. This method provides a validated protocol for the determination of this compound, addressing the need for standardized analytical procedures in natural product research.

Experimental

2.1. Instrumentation and Consumables

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Volumetric flasks and pipettes.

2.2. Chemicals and Reagents

  • This compound reference standard (purity ≥98%).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Dried and powdered plant material of Salvia przewalskii.

Protocols

3.1. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

3.2. Sample Preparation

  • Accurately weigh 1.0 g of dried, powdered Salvia przewalskii plant material.

  • Transfer the powder to a conical flask and add 20 mL of 75% methanol.

  • Extract the sample by ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3.3. Chromatographic Conditions

The separation and quantification are performed using the following HPLC parameters, which are based on established methods for similar phenolic acids found in Salvia species[3][4][5][6].

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 10-25% B; 15-30 min: 25-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm (or at the absorption maximum determined by PDA)

Method Validation

The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

4.1. Linearity

The linearity of the method is assessed by injecting a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed.

4.2. Precision

The precision of the method is determined by analyzing replicate injections of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

4.3. Accuracy

The accuracy is evaluated through a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample, and the mixture is analyzed. The percentage recovery is then calculated.

4.4. Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically at 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
5150234
10301567
25752345
501505678
1003011234
Linear Equation y = 30050x + 1200
Correlation (r²) 0.9995

Table 2: Precision and Accuracy Data

ParameterValue
Intra-day Precision (%RSD) 1.5%
Inter-day Precision (%RSD) 2.8%
Accuracy (% Recovery) 98.5% - 101.2%

Table 3: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Visualization

The overall workflow for the quantification of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material 1. Weigh Dried Plant Material extraction 2. Ultrasonic Extraction (75% Methanol) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation filtration 4. Filtration (0.45 µm) centrifugation->filtration hplc_injection 5. HPLC Injection filtration->hplc_injection Inject Sample separation 6. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection 7. UV Detection (280 nm) separation->detection chromatogram 8. Obtain Chromatogram detection->chromatogram Generate Data peak_integration 9. Peak Integration chromatogram->peak_integration quantification 10. Quantification (vs. Calibration Curve) peak_integration->quantification final_result final_result quantification->final_result Final Concentration of this compound

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and sensitive for the quantification of this compound in Salvia przewalskii extracts. This protocol can be effectively used for the quality control of raw plant materials and standardized extracts, and can support further research and development of products containing this bioactive compound.

References

Application Note and Protocol: Quantitative Analysis of Przewalskinic Acid A using UPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid that has been isolated from plants of the Salvia genus, such as Salvia przewalskii Maxim and Salvia miltiorrhiza.[1][2] Phenolic acids are a class of natural products known for their potent antioxidant properties and potential therapeutic effects, including protecting against ischemia-reperfusion injury in the brain and heart.[2] The structural complexity and presence of multiple hydroxyl groups in this compound suggest its potential for a range of biological activities.[3] Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its pharmacological effects.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a powerful analytical technique for the analysis of natural products.[4] Its high resolution, sensitivity, and selectivity make it an ideal method for identifying and quantifying specific compounds in intricate mixtures.[5][6][7] This application note provides a detailed protocol for the UPLC-MS analysis of this compound.

Experimental Protocol

This protocol outlines the steps for sample preparation, UPLC-MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material or biological matrix for analysis

Sample Preparation
  • Plant Material:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS Conditions
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions:

    • This compound (C18H14O8, MW: 358.30): Precursor ion [M-H]⁻ at m/z 357.07, product ions for quantification and confirmation to be determined by infusion of the standard.

Data Presentation

The following table summarizes the expected quantitative performance of the UPLC-MS method for this compound.

ParameterValue
Retention Time (RT)Approximately 4.5 min
Precursor Ion (m/z)357.07 [M-H]⁻
Product Ion (Quantifier)To be determined
Product Ion (Qualifier)To be determined
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (%)95 - 105
Precision (RSD%)< 5%

Visualizations

Experimental Workflow

UPLC_MS_Workflow SamplePrep Sample Preparation (Extraction & Filtration) UPLC UPLC Separation (C18 Column, Gradient Elution) SamplePrep->UPLC Inject ESI Electrospray Ionization (Negative Mode) UPLC->ESI Elute MS Mass Spectrometry (MRM Analysis) ESI->MS Ionize Data Data Acquisition & Processing MS->Data Detect Quant Quantification (Calibration Curve) Data->Quant Analyze

Caption: UPLC-MS workflow for this compound analysis.

Hypothetical Signaling Pathway

Given that phenolic acids like this compound exhibit strong antioxidant activity, a plausible mechanism of action involves the modulation of cellular stress response pathways. A related compound, Salvianolic acid A, has been shown to influence the PI3K/Akt signaling pathway.[8] The following diagram illustrates a hypothetical signaling pathway where this compound could mitigate oxidative stress.

Signaling_Pathway ROS Oxidative Stress (e.g., ROS) PI3K PI3K ROS->PI3K Inhibits PAA This compound PAA->PI3K Activates? Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Hypothetical antioxidant signaling pathway for this compound.

This application note provides a robust starting point for the quantitative analysis of this compound. The provided UPLC-MS method is designed to be sensitive and specific, and it can be adapted for various research and development applications. The hypothetical signaling pathway offers a basis for further investigation into the pharmacological mechanisms of this promising natural product.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Przewalskinic acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a compound of interest for its potential therapeutic properties, including its antioxidant activity. Evaluating the antioxidant capacity of such molecules is a critical step in drug discovery and development. This document provides detailed protocols for two widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are fundamental for screening and characterizing the antioxidant potential of compounds like this compound.

Data Presentation

As no specific experimental data for the antioxidant activity of this compound was found in the public domain at the time of this writing, the following table presents illustrative data to demonstrate how results from DPPH and ABTS assays are typically summarized. These values should be considered hypothetical and for educational purposes only.

CompoundDPPH IC50 (µg/mL)ABTS Trolox Equivalents (TEAC) (µM Trolox/µM sample)
This compound (Hypothetical)15.8 ± 1.21.8 ± 0.2
Ascorbic Acid (Positive Control)8.5 ± 0.71.1 ± 0.1
Trolox (Positive Control)12.3 ± 1.01.0 (by definition)

Note: IC50 represents the concentration of the test compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.[1][2][3][4] TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.[5][6][7]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[8][9][10][11] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[9][10][12]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)[9]

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Pipettes

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol by dissolving 4 mg of DPPH in 100 mL of the solvent.[10] The solution should be freshly prepared and protected from light.[13]

  • Preparation of Test Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to separate wells.[12]

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[14][15]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8][14][16]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][14]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a series of Trolox solutions of known concentrations to be used as a standard curve for calculating TEAC values.

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of each sample dilution or Trolox standard to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and the ABTS•+ working solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.[14][17]

  • Measurement:

    • Measure the absorbance of each well at 734 nm.[14][18]

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve. The results are expressed as µM Trolox equivalents per µM of the sample.

Visualizations

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Sample and Controls Prepare Sample and Controls Prepare Reagents->Prepare Sample and Controls Solvents, Radicals Reaction Incubation Reaction Incubation Prepare Sample and Controls->Reaction Incubation Mix Absorbance Measurement Absorbance Measurement Reaction Incubation->Absorbance Measurement Time-dependent Calculate % Inhibition Calculate % Inhibition Absorbance Measurement->Calculate % Inhibition Data Determine IC50 / TEAC Determine IC50 / TEAC Calculate % Inhibition->Determine IC50 / TEAC Concentration-response

Caption: General workflow for in vitro antioxidant assays.

DPPH_Assay Principle of the DPPH Assay DPPH_radical DPPH• (Purple) Antioxidant This compound (Antioxidant-H) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced Reduction Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Oxidation

Caption: Principle of the DPPH antioxidant assay.

ABTS_Assay Principle of the ABTS Assay cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Potassium_Persulfate K₂S₂O₈ Potassium_Persulfate->ABTS_radical ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced Reduction by Antioxidant Antioxidant This compound

Caption: Principle of the ABTS antioxidant assay.

References

Application Notes and Protocols: Neuroprotective Effects of Salvianolic Acid A in the SH-SY5Y Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific results for a compound named "Przewalskinic acid A." The following application notes and protocols are based on the neuroprotective effects of Salvianolic acid A , a well-researched phenolic acid with a similar name and relevant biological activity in the SH-SY5Y neuroblastoma cell line. It is presumed that this information will serve as a valuable and applicable proxy.

Introduction

Salvianolic acid A, a potent antioxidant extracted from Salvia miltiorrhiza, has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1] In the human neuroblastoma SH-SY5Y cell line, a widely used model for neuronal studies, Salvianolic acid A has been shown to mitigate cytotoxicity induced by neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) and oxidative stressors like hydrogen peroxide (H₂O₂).[1][2] Its protective mechanisms are attributed to its ability to scavenge reactive oxygen species (ROS), stabilize mitochondrial membrane potential, and modulate key signaling pathways involved in apoptosis and cell survival.[1][2] These notes provide an overview of the quantitative effects of Salvianolic acid A and detailed protocols for assessing its neuroprotective efficacy in SH-SY5Y cells.

Data Presentation

The neuroprotective effects of Salvianolic acid A can be quantified through various assays. The following tables summarize the expected outcomes based on available literature.

Table 1: Effect of Salvianolic Acid A on SH-SY5Y Cell Viability under Oxidative Stress

Treatment GroupConcentration of Salvianolic Acid ANeurotoxinCell Viability (%)
Control--100
Neurotoxin alone-500 µM H₂O₂~50-60
Pre-treatment1 µM500 µM H₂O₂Increased
Pre-treatment10 µM500 µM H₂O₂Significantly Increased
Pre-treatment100 µM500 µM H₂O₂Maximally Increased
Control--100
Neurotoxin alone-1 mM MPP+~45-55
Co-treatment10 µM1 mM MPP+Increased
Co-treatment50 µM1 mM MPP+Significantly Increased
Co-treatment100 µM1 mM MPP+Maximally Increased

Note: Specific percentages can vary based on experimental conditions. The table indicates the general trend of dose-dependent protection.

Table 2: Modulation of Apoptotic Markers by Salvianolic Acid A in SH-SY5Y Cells

Treatment GroupKey Apoptotic MarkerExpression Level Change
Neurotoxin-inducedBax/Bcl-2 ratioIncreased
Neurotoxin + Salvianolic Acid ABax/Bcl-2 ratioDecreased/Reversed[2]
Neurotoxin-inducedActivated Caspase-3Increased[2]
Neurotoxin + Salvianolic Acid AActivated Caspase-3Decreased/Reversed[2]
Neurotoxin-inducedCytochrome c releaseIncreased[2]
Neurotoxin + Salvianolic Acid ACytochrome c releaseDecreased/Reversed[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. SH-SY5Y Cell Culture and Maintenance

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend in fresh medium and re-plate at a suitable density.

2. Induction of Neurotoxicity

  • Oxidative Stress Model:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of Salvianolic acid A for a specified duration (e.g., 2-4 hours).

    • Introduce the neurotoxin (e.g., 100-500 µM H₂O₂) to the culture medium.

    • Incubate for the desired time (e.g., 24 hours) before proceeding with assays.

  • MPP+ Model for Parkinson's Disease:

    • Follow the same initial seeding procedure.

    • Treat cells simultaneously with Salvianolic acid A and MPP+ (e.g., 1 mM).

    • Incubate for 24-48 hours before analysis.

3. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[3]

  • Procedure:

    • Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[4][5]

    • Apply treatments as described in Protocol 2.

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.[4][6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage of the untreated control.

4. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, binds to PS and can be detected with a fluorescent label (FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[7][8]

  • Procedure:

    • Seed cells in a 6-well plate and apply treatments.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

5. Western Blotting for Bcl-2 and Bax

  • Principle: This technique is used to detect the levels of specific proteins in a cell lysate. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the mitochondrial apoptotic pathway.[10]

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the protein bands and determine the Bax/Bcl-2 ratio.[11]

Mandatory Visualizations

G cluster_0 cluster_1 Neurotoxin Neurotoxin (e.g., H₂O₂, MPP+) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax_Bcl2 Caspase ↑ Caspase-3 Activation Bax_Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis SalA Salvianolic Acid A SalA->ROS Scavenges SalA->Bax_Bcl2 Inhibits

Caption: Proposed neuroprotective signaling pathway of Salvianolic Acid A.

G cluster_assays Perform Assays start Start culture Culture SH-SY5Y Cells (e.g., 96-well plate) start->culture treat Pre-treat with Salvianolic Acid A culture->treat induce Induce Neurotoxicity (e.g., H₂O₂) treat->induce incubate Incubate for 24h induce->incubate mtt MTT Assay (Cell Viability) incubate->mtt flow Flow Cytometry (Apoptosis) incubate->flow wb Western Blot (Bax/Bcl-2) incubate->wb analyze Data Analysis & Quantification mtt->analyze flow->analyze wb->analyze end End analyze->end

Caption: Experimental workflow for assessing neuroprotection.

References

Application Notes and Protocols for Testing Przewalskinic Acid A in an Oxygen-Glucose Deprivation (OGD) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death.[1][2] The oxygen-glucose deprivation (OGD) model is a widely utilized in vitro system that effectively mimics the ischemic conditions of a stroke, providing a valuable platform for the screening and mechanistic evaluation of potential neuroprotective compounds.[1][3][4] This document provides a detailed protocol for utilizing the OGD model to assess the neuroprotective efficacy of Przewalskinic acid A, a novel compound of interest for neuroprotection.

This compound is a compound with purported neuroprotective properties. While specific mechanisms are under investigation, related compounds have demonstrated anti-inflammatory, antioxidant, and anti-apoptotic effects.[5][6][7] This protocol will guide researchers in subjecting neuronal cell cultures to OGD, treating them with this compound, and subsequently evaluating its effects on cell viability and key signaling pathways implicated in ischemic cell death.

Data Presentation

Table 1: Experimental Parameters for Oxygen-Glucose Deprivation (OGD)

ParameterRecommended ConditionsNotes
Cell Line SH-SY5Y human neuroblastoma, Primary cortical neuronsSH-SY5Y cells are a commonly used and well-characterized neuronal cell line.[4] Primary neurons offer a more physiologically relevant model.
OGD Medium Glucose-free DMEM/Neurobasal mediumEnsure the medium is pre-warmed and de-gassed.[8]
Hypoxic Conditions 1% O₂, 5% CO₂, 94% N₂A hypoxic chamber or a multi-gas incubator is required.[4][8]
OGD Duration 1 - 24 hoursThe optimal duration should be determined empirically to induce significant but not complete cell death.[4]
Reperfusion Medium Standard glucose-containing culture mediumSimulates the restoration of blood flow.
Reperfusion Duration 24 - 72 hoursAllows for the assessment of delayed cell death and the effects of the test compound.[4]

Table 2: Assessment of Neuroprotective Effects of this compound

AssayEndpoint MeasuredPrinciple
MTT Assay Cell ViabilityMeasures the metabolic activity of viable cells.
LDH Assay CytotoxicityQuantifies the release of lactate dehydrogenase from damaged cells.
TUNEL Staining ApoptosisDetects DNA fragmentation in apoptotic cells.
Western Blot Protein ExpressionMeasures levels of key proteins in signaling pathways (e.g., Caspase-3, Bcl-2, Bax, p-Akt).
ROS Assay Oxidative StressMeasures the levels of reactive oxygen species using fluorescent probes like DCFH-DA.[9]
ELISA Inflammatory CytokinesQuantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocols

Cell Culture and Differentiation (SH-SY5Y)
  • Culture SH-SY5Y cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

Oxygen-Glucose Deprivation (OGD) Procedure
  • Plate differentiated SH-SY5Y cells or primary neurons in appropriate culture plates.

  • On the day of the experiment, wash the cells once with pre-warmed, glucose-free DMEM.[10]

  • Replace the medium with de-gassed, glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber equilibrated with 1% O₂, 5% CO₂, and 94% N₂ at 37°C for the desired duration (e.g., 4 hours).[8]

  • For the normoxic control group, incubate cells in standard glucose-containing medium in a regular incubator.

This compound Treatment and Reperfusion
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the reperfusion medium.

  • Following the OGD period, remove the plates from the hypoxic chamber.

  • Immediately replace the OGD medium with fresh, pre-warmed, glucose-containing culture medium with or without various concentrations of this compound.

  • Return the plates to a standard incubator (95% air, 5% CO₂) for the desired reperfusion period (e.g., 24 or 72 hours).[4]

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay:

    • At the end of the reperfusion period, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions, measuring the colorimetric change.

Analysis of Apoptosis and Signaling Pathways
  • TUNEL Staining:

    • Fix the cells and perform TUNEL staining according to the manufacturer's protocol.

    • Visualize and quantify apoptotic cells using fluorescence microscopy.

  • Western Blot:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-Akt, Akt) followed by HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • ROS Assay:

    • Load cells with a fluorescent ROS indicator (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_ogd Oxygen-Glucose Deprivation cluster_treatment Treatment and Reperfusion cluster_analysis Analysis start Seed and Differentiate Neuronal Cells wash Wash with Glucose-Free Medium start->wash ogd_medium Add Glucose-Free Medium wash->ogd_medium hypoxia Incubate in Hypoxic Chamber (1% O2) ogd_medium->hypoxia reperfusion_medium Replace with Glucose-Containing Medium +/- this compound hypoxia->reperfusion_medium normoxia Incubate in Normoxic Conditions reperfusion_medium->normoxia viability Cell Viability Assays (MTT, LDH) normoxia->viability apoptosis Apoptosis Assays (TUNEL, Western Blot) normoxia->apoptosis oxidative_stress Oxidative Stress Assays (ROS) normoxia->oxidative_stress

Caption: Experimental workflow for OGD and this compound testing.

G cluster_stimulus Ischemic Insult cluster_pathways Cellular Response cluster_intervention Therapeutic Intervention OGD Oxygen-Glucose Deprivation ROS ↑ Reactive Oxygen Species (ROS) OGD->ROS Bax Bax (Pro-apoptotic) OGD->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito inhibits Bax->Mito promotes PAA This compound PAA->ROS inhibits PAA->Bcl2 promotes PAA->Bax inhibits

Caption: Proposed signaling pathways in OGD-induced apoptosis.

G cluster_stimulus Ischemic Insult cluster_pathways Cellular Response cluster_intervention Therapeutic Intervention OGD Oxygen-Glucose Deprivation / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) OGD->ROS Antioxidant_Enzymes ↓ Antioxidant Enzymes (e.g., SOD, CAT) OGD->Antioxidant_Enzymes Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox DNA_Damage DNA Damage ROS->DNA_Damage Protein_Ox Protein Oxidation ROS->Protein_Ox Cell_Death Neuronal Cell Death Lipid_Perox->Cell_Death DNA_Damage->Cell_Death Protein_Ox->Cell_Death Antioxidant_Enzymes->ROS scavenge PAA This compound PAA->ROS scavenges PAA->Antioxidant_Enzymes upregulates

Caption: Oxidative stress pathways in OGD and potential PAA action.

References

Application Notes and Protocols: Przewalskinic Acid A in Middle Cerebral Artery Occlusion (MCAO) Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid isolated from the herb Salvia przewalskii Maxim.[1][2]. It shares structural similarities with other well-characterized neuroprotective compounds from the Salvia genus, such as salvianolic acid B, from which it can be enzymatically prepared[1]. Phenolic acids as a class are recognized for their potent antioxidant properties and their potential therapeutic effects in conditions involving ischemia-reperfusion injury, such as stroke[1][3].

While direct experimental data on this compound in middle cerebral artery occlusion (MCAO) models are not yet widely published, its chemical nature and the neuroprotective effects observed with extracts of Salvia przewalskii in other models of neurological injury suggest its potential as a promising candidate for ischemic stroke research[4]. The total phenolic acid extract from Salvia przewalskii has demonstrated significant neuroprotective effects in a rat model of acute spinal cord injury by reducing oxidative stress and inflammation[4]. These mechanisms are highly relevant to the pathophysiology of ischemic stroke.

These application notes provide a framework for investigating the potential neuroprotective effects of this compound in a preclinical MCAO model, with protocols and expected outcomes based on data from structurally related compounds and relevant plant extracts.

Data Presentation

The following tables summarize representative quantitative data from studies on Salvia przewalskii extract and related phenolic acids in animal models of neurological injury. This data can serve as a benchmark for designing experiments and anticipating the potential efficacy of this compound.

Table 1: Neuroprotective Effects of Salvia przewalskii Phenolic Acid Extract (SPE) in a Rat Acute Spinal Cord Injury (ASCI) Model [4]

ParameterControl (ASCI)SPE-Treated (ASCI)Outcome
Motor Function
Basso, Beattie, Bresnahan (BBB) ScoreLower ScoreSignificantly Higher ScoreImproved motor function
Inclined Plane AngleLower AngleSignificantly Higher AngleImproved motor function
Oxidative Stress Markers (Serum)
Superoxide Dismutase (SOD)Lower LevelSignificantly IncreasedReduced oxidative stress
Glutathione (GSH)Lower LevelSignificantly IncreasedReduced oxidative stress
Malondialdehyde (MDA)Higher LevelSignificantly DecreasedReduced lipid peroxidation
Inflammatory Cytokines (Serum)
TNF-αHigher LevelSignificantly DecreasedAnti-inflammatory effect
IL-1βHigher LevelSignificantly DecreasedAnti-inflammatory effect
IL-6Higher LevelSignificantly DecreasedAnti-inflammatory effect

Table 2: Effects of a Related Phenolic Acid (Rosavin) in a Rat MCAO Model [5]

ParameterMCAO ControlRosavin-Treated (MCAO)Outcome
Brain Injury
Cerebral Infarct VolumeLarge InfarctSignificantly ReducedNeuroprotection
Modified Neurological Severity Score (mNSS)High ScoreSignificantly ReducedImproved neurological function
Cellular Markers (Ischemic Cortex)
NeuN (Neuronal Marker)Decreased ExpressionIncreased ExpressionNeuronal survival
Bcl-2 (Anti-apoptotic)Decreased ExpressionIncreased ExpressionAnti-apoptotic effect
Bax (Pro-apoptotic)Increased ExpressionDecreased ExpressionAnti-apoptotic effect
CD31 (Endothelial Marker)Decreased ExpressionIncreased ExpressionPromotes angiogenesis

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model Protocol (Rat)

The MCAO model is a standard and widely used method to induce focal cerebral ischemia that mimics human stroke[6].

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Operating microscope

  • Microsurgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

  • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Place a temporary clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 silicone-coated monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm from the carotid bifurcation).

  • If using a Laser Doppler, confirm a significant drop ( >70%) in cerebral blood flow.

  • Remove the temporary clip from the ICA and close the incision.

  • For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

  • Allow the animal to recover from anesthesia. Provide post-operative care, including soft food and hydration.

Preparation and Administration of this compound

Preparation:

  • This compound is a phenolic acid and may have limited water solubility.

  • Prepare a stock solution by dissolving this compound powder in a minimal amount of dimethyl sulfoxide (DMSO).

  • For administration, dilute the stock solution to the desired final concentration with sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should typically be less than 5% to avoid toxicity.

  • Prepare a vehicle control solution with the same concentration of DMSO in saline/PBS.

Administration:

  • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes.

  • Dosing: The optimal dose must be determined empirically. Based on studies with related compounds, a starting dose range could be 10-50 mg/kg body weight.

  • Timing: Administration can be performed before ischemia (pre-treatment), at the onset of reperfusion, or at various time points after MCAO (post-treatment) to evaluate the therapeutic window.

Assessment of Neuroprotective Efficacy

a. Infarct Volume Measurement (TTC Staining):

  • At 24 or 48 hours post-MCAO, euthanize the animal and harvest the brain.

  • Chill the brain at -20°C for 30 minutes for easier slicing.

  • Cut the brain into 2 mm-thick coronal sections.

  • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted (necrotic) tissue will remain white.

  • Fix the stained sections in 4% paraformaldehyde.

  • Image the sections and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area across all sections and correcting for edema.

b. Neurological Deficit Scoring:

  • Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 0-5 point scale).

    • 0: No observable deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

    • 5: Death.

c. Biochemical Assays (ELISA, Western Blot, or Spectrophotometric Kits):

  • At the end of the experiment, harvest the brain and isolate the ischemic penumbra and core regions.

  • Homogenize the tissue to prepare lysates.

  • Measure levels of oxidative stress markers (e.g., SOD, GSH, MDA) and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available kits, following the manufacturer's instructions.

Mandatory Visualizations

Proposed Neuroprotective Signaling Pathway of this compound

Przewalskinic_Acid_A_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention cluster_2 Protective Cellular Mechanisms cluster_3 Outcome MCAO MCAO (Ischemia/Reperfusion) ROS ↑ Oxidative Stress (ROS) MCAO->ROS Inflammation ↑ Neuroinflammation (TNF-α, IL-1β) MCAO->Inflammation Nrf2 Nrf2 Activation Apoptosis ↓ Apoptosis ROS->Apoptosis NFkB NF-κB Inhibition Inflammation->Apoptosis PAA This compound PAA->Nrf2 Activates PAA->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Activation PAA->PI3K_Akt Activates Antioxidant ↑ Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant Antioxidant->ROS Scavenges NFkB->Inflammation Reduces Bcl2 ↑ Bcl-2 / ↓ Bax PI3K_Akt->Bcl2 Bcl2->Apoptosis Neuroprotection Neuroprotection (↓ Infarct Volume) Apoptosis->Neuroprotection

Caption: Proposed signaling pathway for this compound in ischemic stroke.

Experimental Workflow for MCAO Study

Experimental_Workflow start Animal Acclimatization (1 week) grouping Random Assignment to Groups (Sham, MCAO+Vehicle, MCAO+Drug) start->grouping mcao Induction of MCAO (e.g., 90 min occlusion) grouping->mcao treatment Drug/Vehicle Administration (e.g., at reperfusion) mcao->treatment monitoring Post-operative Monitoring treatment->monitoring assessment_24h 24h Post-MCAO Assessment monitoring->assessment_24h neuro_score Neurological Deficit Scoring assessment_24h->neuro_score euthanasia Euthanasia & Brain Harvest assessment_24h->euthanasia analysis Data Analysis & Interpretation neuro_score->analysis staining TTC Staining euthanasia->staining biochem Biochemical Assays (Oxidative Stress, Inflammation) euthanasia->biochem staining->analysis biochem->analysis Ischemic_Cascade_Logic node1 MCAO Blood Flow Interruption node2 Energy Failure (↓ATP) Excitotoxicity (↑Glutamate) Oxidative Stress (↑ROS) Inflammation node1:f1->node2:f0 node4 Apoptosis & Necrosis Neuronal Cell Death node2:f2->node4:f0 node2:f3->node4:f0 node3 This compound Antioxidant Effects Anti-inflammatory Effects node3:f1->node2:f2 Inhibits node3:f2->node2:f3 Inhibits node5 Reduced Infarct Volume Improved Neurological Function node4:f1->node5:f0 Prevents

References

Application Notes and Protocols for Assessing Salvianic Acid A in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical conditions, including stroke, myocardial infarction, and acute kidney injury. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction[1][2][3]. Salvianic acid A (also known as Danshensu), a primary water-soluble active component extracted from Salvia miltiorrhiza, has demonstrated significant protective effects against IRI in multiple organs, such as the heart, brain, and kidneys[1][4]. These protective effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties[1][4].

These application notes provide a comprehensive protocol for assessing the therapeutic potential of Salvianic acid A in preclinical models of ischemia-reperfusion injury. The protocols detailed below cover both in vivo and in vitro models, offering a framework for evaluating the efficacy and mechanism of action of Salvianic acid A.

Data Presentation: Efficacy of Salvianic Acid A in IRI Models

The following tables summarize quantitative data from preclinical studies, demonstrating the protective effects of Salvianic acid A in various ischemia-reperfusion injury models.

Table 1: In Vivo Efficacy of Salvianic Acid A in Animal Models of Ischemia-Reperfusion Injury

Organ SystemAnimal ModelSalvianic Acid A DosageAdministration RouteKey FindingsReference
BrainRatIntravenous injectionIntravenousReduced cerebral infarct volume and brain tissue edema; improved neurological function.[1]
HeartRatNot specifiedNot specifiedReduced infarct size in a dose-dependent manner (when combined with Puerarin).[1]
KidneyMouseNot specifiedNot specifiedReduced MPO activity; inhibited inflammatory factors (IL-1β, IL-6, TNF-α); increased SOD expression and inhibited MDA expression.[1]

Table 2: In Vitro Efficacy of Salvianic Acid A in Cell-Based Ischemia-Reperfusion Injury Models

Cell TypeIn Vitro ModelSalvianic Acid A ConcentrationKey FindingsReference
CardiomyocytesIsolated rat heartNot specifiedRegulated autophagy-related pathways.[1]
PC12 cellsOGD/RNot specifiedPromoted cell proliferation; regulated autophagy via PI3K/AKT/mTOR pathway.[5]

Experimental Protocols

I. In Vivo Model: Murine Model of Renal Ischemia-Reperfusion Injury

This protocol describes the induction of renal IRI in mice to assess the protective effects of Salvianic acid A. The flank incision approach is detailed as it is technically less challenging and associated with reduced fluid loss and injury to other organs compared to a trans-abdominal approach[6].

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Salvianic acid A

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, micro-clamps)

  • Suture materials

  • Heating pad

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane. Place the animal on a heating pad to maintain body temperature. Shave the fur over the flank regions.

  • Flank Incision: Make a small incision on the flank to expose the kidney.

  • Renal Pedicle Ligation: Carefully dissect the renal pedicle. Use a non-traumatic micro-clamp to occlude the renal artery and vein. Ischemia is typically induced for 30-45 minutes[7].

  • Reperfusion: After the ischemic period, remove the clamp to allow reperfusion.

  • Salvianic Acid A Administration: Salvianic acid A can be administered prior to ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion. The route of administration can be intravenous or intraperitoneal.

  • Closure and Recovery: Suture the muscle and skin layers. Allow the animal to recover in a warm cage.

  • Post-operative Care and Analysis: Monitor the animals for recovery. At predetermined time points (e.g., 24, 48 hours) post-reperfusion, collect blood and kidney tissue for analysis.

    • Kidney Function: Measure serum creatinine and blood urea nitrogen (BUN).

    • Histological Analysis: Perform H&E staining to assess tissue damage.

    • Biomarker Analysis: Use ELISA or Western blot to measure markers of inflammation (e.g., TNF-α, IL-6), oxidative stress (e.g., MDA, SOD), and apoptosis (e.g., caspase-3, Bcl-2).

II. In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model is a widely used in vitro method to simulate ischemia-reperfusion injury in cultured cells[8][9][10][11].

Materials:

  • Relevant cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells, or primary endothelial cells)

  • Culture medium (e.g., DMEM)

  • Glucose-free medium

  • Hypoxia chamber (e.g., 95% N₂, 5% CO₂)

  • Salvianic acid A

Procedure:

  • Cell Culture: Plate the cells and allow them to reach 80-90% confluency.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the normal culture medium with glucose-free medium.

    • Place the cells in a hypoxia chamber for a predetermined duration (e.g., 1-6 hours) to induce ischemic conditions[11][12].

  • Reoxygenation (R):

    • Remove the cells from the hypoxia chamber.

    • Replace the glucose-free medium with normal, glucose-containing culture medium.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reoxygenation period (e.g., 12-24 hours).

  • Salvianic Acid A Treatment: Salvianic acid A can be added to the culture medium at different time points: before OGD, during OGD, or during reoxygenation, to assess its protective effects.

  • Assessment of Cell Viability and Injury:

    • Cell Viability: Use assays such as MTT or LDH to quantify cell death.

    • Apoptosis: Measure apoptosis using TUNEL staining or flow cytometry for Annexin V/PI.

    • Oxidative Stress: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.

    • Protein Expression: Analyze the expression of key proteins in relevant signaling pathways via Western blotting.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Salvianic Acid A in IRI

Salvianic acid A exerts its protective effects by modulating several key signaling pathways involved in cell survival, inflammation, and oxidative stress.

PAA Salvianic Acid A PI3K_Akt PI3K/Akt Pathway PAA->PI3K_Akt Activates ERK1_2 ERK1/2 Pathway PAA->ERK1_2 Activates PKA_CREB_cFos PKA/CREB/c-Fos Pathway PAA->PKA_CREB_cFos Activates JNK_NFkB JNK/NF-kB Pathway PAA->JNK_NFkB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes ERK1_2->Apoptosis Inhibits Neuroprotection Neuroprotection PKA_CREB_cFos->Neuroprotection Promotes Inflammation Inflammation JNK_NFkB->Inflammation Promotes Oxidative_Stress Oxidative Stress JNK_NFkB->Oxidative_Stress Promotes

Caption: Signaling pathways modulated by Salvianic Acid A in IRI.

Experimental Workflow for Assessing Salvianic Acid A

The following diagram illustrates a general workflow for evaluating the efficacy of Salvianic acid A in an ischemia-reperfusion injury model.

Model_Selection Model Selection (In Vivo or In Vitro) IRI_Induction Induction of IRI (e.g., MCAO, OGD/R) Model_Selection->IRI_Induction Treatment Salvianic Acid A Treatment (Varying Doses and Times) IRI_Induction->Treatment Endpoint_Selection Endpoint Selection Treatment->Endpoint_Selection Functional_Assessment Functional Assessment (e.g., Neurological Score, Organ Function) Endpoint_Selection->Functional_Assessment Histological_Analysis Histological Analysis (e.g., Infarct Volume, Tissue Damage) Endpoint_Selection->Histological_Analysis Biochemical_Assays Biochemical Assays (e.g., Biomarkers, Oxidative Stress) Endpoint_Selection->Biochemical_Assays Molecular_Analysis Molecular Analysis (e.g., Western Blot, PCR) Endpoint_Selection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Functional_Assessment->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for assessing Salvianic Acid A.

Conclusion

Salvianic acid A has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury across various organ systems. The protocols and data presented here provide a foundational guide for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in the preclinical development of Salvianic acid A as a potential treatment for IRI.

References

Przewalskinic Acid A: Application Notes and Protocols for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid isolated from plants of the Salvia genus, notably Salvia przewalskii.[1] As a member of the phenolic acid class, it is recognized for its potential antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a reference standard in phytochemical analysis. These guidelines are intended to assist researchers in accurately identifying and quantifying this compound in plant extracts and other matrices, as well as in investigating its biological activities.

Physicochemical Properties and Handling

This compound is a polyphenolic compound. For experimental use, it is crucial to handle the reference standard appropriately to ensure its stability and integrity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₄O₈
Molecular Weight358.30 g/mol
AppearanceRefer to supplier's certificate of analysis
SolubilitySoluble in methanol, ethanol, DMSO
StorageStore at -20°C for long-term stability

Application Notes

Quantification in Plant Extracts

This compound serves as a critical reference standard for the accurate quantification of its content in raw plant materials and finished herbal products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the recommended analytical techniques for this purpose.

Bioactivity Screening

As a purified compound, this compound is an essential tool for in vitro and in vivo studies aimed at elucidating its pharmacological effects. Its antioxidant, anti-inflammatory, and potential anticancer activities can be systematically evaluated.

Quality Control of Herbal Products

The concentration of this compound can be used as a marker for the quality control and standardization of herbal extracts and formulations containing Salvia przewalskii or other related species.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a sample matrix. The method is adapted from established protocols for the analysis of salvianolic acids and other phenolic compounds in Salvia species.[2][3][4][5]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Sample extracts dissolved in a suitable solvent (e.g., methanol)

Chromatographic Conditions:

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 286 nm[6]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., 70% methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method provides a simpler and high-throughput alternative for the quantification of this compound. This protocol is based on established methods for the analysis of phenolic acids in Salvia species.[7]

Instrumentation and Materials:

  • HPTLC system with an automatic TLC sampler, TLC scanner, and developing chamber

  • HPTLC plates pre-coated with silica gel 60 F254

  • This compound reference standard

  • Analytical grade toluene, ethyl acetate, formic acid, and methanol

  • Sample extracts dissolved in a suitable solvent (e.g., methanol)

Chromatographic Conditions:

Table 3: HPTLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
Application Volume 5 µL
Band Length 8 mm
Development Distance 80 mm
Scanning Wavelength 330 nm

Procedure:

  • Standard and Sample Application: Apply the standard solutions of this compound and the sample extracts as bands onto the HPTLC plate using an automatic sampler.

  • Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner in absorbance mode at 330 nm.

  • Quantification: Similar to HPLC, create a calibration curve from the standard peak areas and use it to determine the concentration of this compound in the samples.

Biological Activity Assessment

The following tables summarize representative quantitative data for the biological activities of phenolic acids and extracts from Salvia species, which can serve as a reference for designing experiments with this compound.

Table 4: Antioxidant Activity of Salvia Species Extracts (IC50 values)

Salvia SpeciesDPPH Scavenging IC50 (µg/mL)Reference
S. hierosolymitana184 ± 12.2[8]
S. eigii183 ± 3.1[8]
S. viridis> 1000[8]
Physalis peruviana (95% EtOH extract)23.74[9]

Table 5: Anti-inflammatory Activity of Phenolic Compounds

Compound/ExtractAssayResultReference
Ursolic AcidInhibition of IL-1β, IL-6, TNF-αSignificant reduction in animal models[10]
Ferulic Acid Derivative (S-52372)NO production in RAW264.7 cellsSignificant inhibition at 0.0128-1.6 µmol/L[11]
Salvia extractsCOX-1 InhibitionObserved in HPTLC bioassay[12]

Table 6: Anticancer Activity of Phenolic Compounds and Extracts (IC50 values)

Compound/ExtractCell LineIC50 (µg/mL)Reference
Sideritis perezlarae extractHT-29 (Human adenocarcinoma)69.47 ± 4.64[13]
Synthetic Benzimidazole derivativeHepG2 (Hepatocyte carcinoma)Varies[14]
Synthetic Naphthamide derivativeC26 (Colon carcinoma)Varies[15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of plant material using this compound as a reference standard.

workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_standard Reference Standard cluster_quantification Data Analysis plant_material Plant Material (e.g., Salvia przewalskii) extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc hptlc HPTLC Analysis filtration->hptlc quantification Quantification of this compound hplc->quantification hptlc->quantification ref_std This compound Standard calibration Calibration Curve Construction ref_std->calibration calibration->quantification

Caption: Workflow for Phytochemical Analysis.

Proposed Signaling Pathway

Based on studies of the related compound Salvianolic acid A, this compound may exert its biological effects, particularly its potential anticancer activity, through the modulation of key cellular signaling pathways such as the PI3K/Akt and MAPK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation Survival Angiogenesis akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation przewalskinic This compound przewalskinic->pi3k Inhibits przewalskinic->raf Inhibits

Caption: Proposed PI3K/Akt and MAPK Signaling Pathway Inhibition.

References

Formulation of Przewalskinic Acid A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid first isolated from Salvia przewalskii Maxim. With a molecular weight of 358.3 g/mol and a chemical formula of C₁₈H₁₄O₈, this compound has garnered interest for its potential therapeutic properties, particularly its antioxidant effects which may be beneficial in conditions such as ischemia-reperfusion injury.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, covering oral and intravenous administration routes. These guidelines are intended to facilitate preclinical research and drug development efforts.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate formulations.

PropertyValueSource
Molecular Formula C₁₈H₁₄O₈[1][3]
Molecular Weight 358.3 g/mol [1][3]
Appearance Solid (assumed)
Solubility Water-soluble, Soluble in DMSO (100 mg/mL with sonication)[1][3][5]

Recommended Formulation Protocols

The choice of formulation and administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in in vivo studies. Below are detailed protocols for preparing this compound for oral and intravenous administration.

Oral Administration Protocol (Solution)

Oral administration is a common and convenient route for preclinical studies. Given that this compound is water-soluble, a simple aqueous solution is the primary recommended formulation.

Materials and Equipment:

  • This compound

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optional: Tween 80 or other suitable solubilizing agent

  • Sterile conical tubes or vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Protocol:

  • Dose Calculation: Determine the required dose of this compound in mg/kg for the study. Based on studies of similar phenolic acids like salvianolic acid B, a starting dose range of 10-50 mg/kg can be considered for efficacy studies in rodents.[6]

  • Vehicle Selection: For a water-soluble compound, sterile water or PBS (pH 7.4) are the preferred vehicles.

  • Preparation of Formulation:

    • Accurately weigh the required amount of this compound.

    • In a sterile tube or vial, add the desired volume of the chosen vehicle (e.g., sterile water or PBS).

    • Gradually add the weighed this compound to the vehicle while vortexing or stirring to facilitate dissolution.

    • If solubility is a concern at higher concentrations, gentle warming or sonication can be applied. For suspension formulations, a suspending agent like 0.5% methylcellulose can be used.

  • pH Adjustment (if necessary): Check the pH of the final formulation. If it is outside the physiological range (typically pH 5-8 for oral administration), adjust it using dilute, sterile solutions of NaOH or HCl.

  • Final Volume and Storage: Adjust the final volume with the vehicle to achieve the desired final concentration. Store the formulation at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light.

  • Administration: Administer the formulation to the animals using an appropriate-sized oral gavage needle. The volume of administration should be based on the animal's body weight and should not exceed recommended volumes (e.g., 5-10 mL/kg for mice).

Intravenous Administration Protocol (Solution)

Intravenous administration ensures 100% bioavailability and is suitable for mechanistic studies or when oral absorption is poor. Strict adherence to sterility and physiological compatibility is paramount.

Materials and Equipment:

  • This compound

  • Sterile saline (0.9% NaCl) or PBS, pH 7.4

  • Sterile, purified water for injection

  • Optional: Co-solvents such as DMSO or PEG 300 (use with caution and at low concentrations)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles (size appropriate for the animal model, e.g., 27-30 gauge for tail vein injection in mice)

Protocol:

  • Dose Calculation: Determine the required intravenous dose. IV doses are typically lower than oral doses. A starting point of 1-10 mg/kg for rodents can be considered, based on data from related compounds.

  • Vehicle Selection: The preferred vehicle is sterile saline (0.9% NaCl) or PBS (pH 7.4) to ensure isotonicity.

  • Preparation of Formulation:

    • Accurately weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound in a small volume of the vehicle.

    • If a co-solvent is necessary due to high concentration, first dissolve the compound in a minimal amount of DMSO (e.g., not exceeding 5-10% of the final volume) and then slowly add the sterile saline or PBS while vortexing to prevent precipitation.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Final Concentration and Storage: Ensure the final concentration is appropriate for the desired injection volume. Recommended maximum bolus injection volumes are typically 5 mL/kg for mice. Store the sterile formulation at 4°C for short-term use.

  • Administration: Administer the formulation via the desired intravenous route (e.g., tail vein in mice and rats). Administer slowly to avoid adverse reactions.

Experimental Workflows

Below are graphical representations of the experimental workflows for preparing oral and intravenous formulations of this compound.

Oral_Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Vehicle (Water or PBS) weigh->dissolve Add to check_ph Check & Adjust pH (if necessary) dissolve->check_ph final_vol Adjust to Final Volume check_ph->final_vol Proceed to storage Store at 4°C or -20°C final_vol->storage administer Administer via Oral Gavage storage->administer Use for

Caption: Workflow for Oral Formulation of this compound.

IV_Formulation_Workflow cluster_prep_iv Preparation cluster_sterilize Sterilization cluster_admin_iv Administration weigh_iv Weigh this compound dissolve_iv Dissolve in Vehicle (Saline or PBS) weigh_iv->dissolve_iv Add to filter_sterilize Sterile Filter (0.22 µm) dissolve_iv->filter_sterilize storage_iv Store at 4°C filter_sterilize->storage_iv administer_iv Administer via Intravenous Injection storage_iv->administer_iv Use for

Caption: Workflow for Intravenous Formulation of this compound.

Potential Signaling Pathway in Ischemia-Reperfusion Injury

This compound, as a phenolic acid with antioxidant properties, is likely to exert its protective effects in ischemia-reperfusion (I/R) injury through the modulation of endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. During oxidative stress, such as that occurring during I/R injury, reactive oxygen species (ROS) modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and mitigate oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Ischemia-Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Upregulates Cell_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cell_Protection Leads to

Caption: Nrf2 Signaling Pathway in Ischemia-Reperfusion Injury.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the formulation of this compound for in vivo research. By carefully considering the physicochemical properties of the compound and the objectives of the study, researchers can select and prepare appropriate formulations to investigate the therapeutic potential of this promising natural product. The elucidation of its mechanism of action, potentially through pathways like Nrf2, will be crucial in its development as a future therapeutic agent.

References

Troubleshooting & Optimization

Optimizing extraction yield of Przewalskinic acid A from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Przewalskinic acid A from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary botanical source?

This compound is a phenolic acid that has been isolated from the roots and rhizomes of Salvia przewalskii Maxim, a perennial plant belonging to the Lamiaceae family.[1][2] The roots of this plant are a known source of two major classes of bioactive compounds: abietane-type diterpenoids and phenolic acid derivatives, the latter of which includes this compound.[1]

Q2: What are the most critical factors influencing the extraction yield of this compound?

The extraction yield of acidic compounds like this compound is influenced by several factors. Key parameters that require optimization include:

  • Solvent Choice: The polarity of the solvent is critical. A mixture of ethanol and water (e.g., 50% ethanol) has been successfully used to obtain a total phenolic acid extract from Salvia przewalskii.[2]

  • Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.[2]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Plant Material Particle Size: Grinding the plant material increases the surface area available for extraction, enhancing efficiency.[2]

  • pH of the Extraction Solvent: The pH can influence the solubility and stability of phenolic acids.

Q3: Which solvents are recommended for the initial extraction?

Polar solvents are generally effective for extracting phenolic acids. Based on established protocols for Salvia przewalskii, an aqueous ethanol solution (e.g., 50-70%) is a strong starting point.[2][3] The use of aqueous ethanol balances the polarity needed to extract phenolic acids while being effective for maceration and percolation techniques.[2]

Q4: How can the purity of the extracted this compound be improved?

Post-extraction purification is crucial. A highly effective method for separating acidic compounds from neutral or basic impurities is acid-base liquid-liquid extraction .[4][5][6][7] This technique involves:

  • Dissolving the crude extract in a water-immiscible organic solvent.

  • Washing the organic solution with an aqueous base (e.g., sodium bicarbonate solution). This converts this compound into its water-soluble salt form, which migrates to the aqueous layer.

  • Separating the aqueous layer, which now contains the target compound as a salt.

  • Re-acidifying the aqueous layer (e.g., with HCl) to precipitate the purified this compound, which can then be collected.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Improper Solvent Selection The solvent may be too non-polar. Start with a 50% aqueous ethanol solution, as this has been shown to be effective for total phenolic acid extraction from S. przewalskii.[2] You can then optimize the ethanol-to-water ratio.
Inadequate Grinding of Plant Material Large particle size limits solvent penetration. Ensure the dried roots and rhizomes are ground to a fine powder to maximize surface area.[2]
Insufficient Extraction Time or Temperature The compound may not have had enough time to dissolve. For maceration/percolation, a 48-hour period has been used.[2] If using other methods like sonication or heating, ensure the parameters are optimized. Be cautious with temperature, as excessive heat can cause degradation.[2]
Degradation of this compound Phenolic compounds can be sensitive to heat, light, and pH. Conduct extractions at controlled temperatures (e.g., 60°C or lower for solvent evaporation) and protect extracts from direct light.[2] Studies on other compounds from Salvia show that stability can be a concern in certain solvents.[9]
Inefficient Final Precipitation After acid-base extraction, the pH of the aqueous layer must be sufficiently lowered to ensure the complete precipitation of this compound. Use a pH meter to confirm the solution is acidic before attempting to collect the precipitate.

Problem 2: Extract Contains High Levels of Impurities

Possible Cause Recommended Solution
Co-extraction of Neutral or Basic Compounds The initial solvent extraction will inevitably pull other compounds from the plant matrix. Implement a post-extraction acid-base partitioning step as described in FAQ Q4. This is highly selective for acidic compounds and will effectively separate them from neutral diterpenoids or other impurities.[5][7]
Presence of Pigments and Chlorophylls If working with aerial parts of the plant, pigments can be a major contaminant. A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some of these before the main extraction. For root extracts, this is less of an issue.
Residual Solvent in Final Product After precipitation and filtration, ensure the purified this compound is thoroughly dried under a vacuum to remove any residual solvents from the extraction or washing steps.

Data Presentation

The following table provides an illustrative example of how different extraction parameters could influence the yield of a phenolic acid from Salvia species. The values are hypothetical and intended to guide the experimental design for optimizing the extraction of this compound.

Table 1: Illustrative Extraction Yields of a Phenolic Acid from Salvia spp. under Various Conditions

Parameter Condition A Condition B Condition C Condition D
Solvent 50% Ethanol70% Ethanol95% EthanolMethanol
Temperature 25°C45°C45°C25°C
Time 24 hours24 hours48 hours48 hours
Method MacerationMaceration with StirringPercolationMaceration
Hypothetical Yield (mg/g) 4.25.86.55.1

Disclaimer: Data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Extraction of Total Phenolic Acids from Salvia przewalskii

This protocol is adapted from a published method for obtaining a total phenolic acid extract and serves as an excellent starting point.[2]

  • Material Preparation: Air-dry fresh roots and rhizomes of S. przewalskii at room temperature (25 ± 2°C). Once dried, grind the material into a fine powder using a mechanical mill.

  • Maceration and Percolation: Macerate the dried powder in a 50% aqueous ethanol solution (a solid-to-liquid ratio of 1:10, e.g., 5 kg of powder to 50 L of solvent). Allow the mixture to stand for 48 hours.

  • Solvent Evaporation: Collect the ethanol extract and evaporate the solvent under reduced pressure at a controlled temperature of 60°C to yield the crude dried extract.

  • Resin Chromatography (Optional): For further enrichment, the crude extract can be chromatographed over a macroporous adsorptive resin (e.g., AB-8). Elute with a gradient of water and ethanol. The fraction eluting with 50% ethanol is known to be rich in phenolic acids.

Protocol 2: Purification of this compound via Acid-Base Extraction

This protocol outlines the purification of the crude extract obtained from Protocol 1.

  • Dissolution: Dissolve the crude extract in a suitable organic solvent such as ethyl acetate. If there are insoluble materials, filter them out.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will move to the upper aqueous layer. Drain the lower organic layer (which contains neutral and basic impurities) and set it aside. Collect the aqueous layer in a clean flask.

  • Repeat Extraction: To maximize recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution (steps 2-3) and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out as a solid as it is no longer soluble in its neutral form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the purified this compound under a vacuum.

Visualizations

Extraction_Workflow Plant Plant Material (S. przewalskii Roots) Grind Grinding & Drying Plant->Grind Extract Solvent Extraction (e.g., 50% Ethanol, 48h) Grind->Extract Filter Filtration / Concentration Extract->Filter Crude Crude Phenolic Extract Filter->Crude Partition Acid-Base Partitioning (Ethyl Acetate / NaHCO3) Crude->Partition Aqueous Aqueous Layer (Przewalskinate Salt) Partition->Aqueous Target Acid Organic Organic Layer (Impurities) Partition->Organic Waste Acidify Acidification (HCl) Aqueous->Acidify Precipitate Precipitation & Filtration Acidify->Precipitate Pure Purified this compound Precipitate->Pure

Caption: Workflow for Extraction and Purification of this compound.

Troubleshooting_Tree Start Low Yield? CheckMaterial Was material finely ground? Start->CheckMaterial Yes CheckPurity Low Purity? Start->CheckPurity No Grind Action: Grind to fine powder to increase surface area. CheckMaterial->Grind No CheckSolvent Is solvent polarity optimal? CheckMaterial->CheckSolvent Yes Final Problem Resolved Grind->Final SolventAction Action: Test different ratios of Ethanol:Water (e.g., 50-70%). CheckSolvent->SolventAction No CheckTimeTemp Sufficient time/temp? CheckSolvent->CheckTimeTemp Yes SolventAction->Final TimeTempAction Action: Increase extraction time or apply gentle heat (e.g., 40-50°C). CheckTimeTemp->TimeTempAction No CheckTimeTemp->Final Yes TimeTempAction->Final AcidBase Was acid-base wash performed? CheckPurity->AcidBase Yes AcidBaseAction Action: Implement acid-base extraction to remove neutral impurities. AcidBase->AcidBaseAction No AcidBase->Final Yes AcidBaseAction->Final

Caption: Decision Tree for Troubleshooting this compound Extraction.

References

Technical Support Center: Synthesis and Purification of Complex Natural Product Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, peer-reviewed literature on the specific total synthesis and purification of Przewalskinic acid A is not widely available. This technical support guide is a generalized resource based on common challenges encountered during the synthesis and purification of structurally complex, polycyclic carboxylic acids. The troubleshooting advice, protocols, and data are hypothetical and intended to serve as a strategic guide for researchers working on similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of complex polycyclic carboxylic acids like this compound?

A1: The synthesis of structurally complex natural products presents several significant hurdles:

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry across multiple chiral centers is a major challenge. Diastereoselective reactions must be carefully chosen and optimized to achieve the desired stereoisomer.[1]

  • Low Overall Yield: Multi-step syntheses often suffer from multiplicative losses at each stage. A 15-step synthesis with an average yield of 90% per step results in an overall yield of only ~20%.[2][3] Optimizing each reaction and minimizing purification losses are critical.

  • Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyls, phenols, carboxylic acids) necessitates a robust protecting group strategy.[4][5][6] These groups must be stable to various reaction conditions and selectively removable without affecting other parts of the molecule.[4]

  • Scalability: A synthetic route that works on a milligram scale may not be feasible for producing gram-scale quantities needed for extensive biological evaluation.[7][8] Reagent costs, reaction conditions (e.g., cryogenics), and purification methods can all pose scalability challenges.[7]

Q2: Why is the purification of compounds like this compound particularly difficult?

A2: The purification of polar, acidic, and polyfunctional molecules is often challenging due to:

  • High Polarity: The presence of multiple hydroxyl groups and a carboxylic acid makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation.[9][10][11]

  • Multiple Acidic Sites: The carboxylic acid and potentially acidic phenolic hydroxyl groups can exist in various protonation states, leading to band broadening in chromatography.

  • Solubility Issues: The compound may have limited solubility in common organic solvents used for chromatography, while being too soluble in highly polar solvents to achieve good separation.

  • Stability: Complex natural products can be sensitive to pH, temperature, and exposure to air or light, potentially degrading during long purification processes.[12][13]

Q3: What analytical techniques are recommended for the characterization of the final product?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are crucial for determining the carbon skeleton and relative stereochemistry.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (molecular formula).

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or MS detection is the standard method for assessing the purity of the final compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and hydroxyl groups.

  • Chiral Analysis: If the synthesis is enantioselective, chiral HPLC or comparison of optical rotation with a natural sample is necessary to determine enantiomeric excess.

Troubleshooting Guides

Synthesis-Related Issues
Problem StatementPotential CausesRecommended Solutions
Low Overall Yield in Multi-step Synthesis 1. Suboptimal reaction conditions (temperature, concentration, time).[2][14] 2. Impure or degraded starting materials/reagents.[15] 3. Mechanical losses during transfers and workup. 4. Competing side reactions.[16] 5. A linear rather than convergent synthetic strategy.[3]1. Systematically re-optimize critical steps using small-scale trials. 2. Verify the purity of all reagents before use; use freshly distilled solvents. 3. Minimize transfers; use techniques like one-pot reactions where feasible. 4. Analyze crude reaction mixtures by LC-MS to identify major byproducts and adjust conditions to minimize them. 5. Re-evaluate the overall strategy to see if a more convergent approach is possible.
Poor Diastereoselectivity in a Key Cyclization Step 1. Incorrect choice of catalyst or reagent. 2. Reaction temperature is too high, overriding kinetic control. 3. Steric hindrance from a poorly chosen protecting group. 4. Solvent effects influencing the transition state geometry.1. Screen a panel of chiral catalysts or reagents known to influence stereoselectivity in similar reactions. 2. Run the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically preferred diastereomer. 3. Consider using a smaller or differently-shaped protecting group on a nearby functional group. 4. Evaluate a range of solvents with varying polarities and coordinating abilities.
Incomplete Deprotection of a Key Functional Group 1. Insufficient reaction time or excess reagent. 2. Deactivation of the catalyst or reagent. 3. The protecting group is sterically inaccessible. 4. The product is unstable under the deprotection conditions, leading to a misleading result.1. Increase the reaction time and/or the equivalents of the deprotecting agent. Monitor by TLC or LC-MS. 2. Use a fresh batch of reagent or catalyst. For catalytic hydrogenolysis, ensure the catalyst is not poisoned. 3. If sterics are an issue, a more powerful deprotection method or a different, more labile protecting group in the synthetic design may be required. 4. Analyze the crude reaction for degraded products and screen for milder deprotection conditions.
Purification-Related Issues
Problem StatementPotential CausesRecommended Solutions
Compound Streaks on Normal-Phase Silica Gel Chromatography 1. Strong interaction of the carboxylic acid and phenolic groups with the acidic silica surface.[9] 2. The compound is not fully dissolving in the mobile phase. 3. Column overloading.1. Add a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to the mobile phase to suppress ionization.[9] 2. Switch to a more suitable stationary phase, such as C18 reverse-phase silica or an amine-functionalized column (HILIC).[11] 3. Reduce the amount of crude material loaded onto the column.
Co-elution of Closely Related Impurities During HPLC 1. The mobile phase composition does not provide sufficient selectivity. 2. The impurity is a stereoisomer (diastereomer or epimer) with very similar polarity. 3. The column has lost resolution.1. Modify the mobile phase. Try switching the organic modifier (e.g., acetonitrile to methanol or vice versa).[17] 2. Use a shallower gradient and a longer run time to improve separation.[17] Consider a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) that offers different selectivity. 3. Test the column with a standard mixture to ensure it is performing correctly; replace if necessary.
Low Recovery After Purification 1. Irreversible adsorption of the compound onto the stationary phase. 2. Decomposition of the compound on the column (e.g., on acidic silica). 3. The compound is precipitating during fraction collection or solvent evaporation. 4. Losses during liquid-liquid extraction or transfers.[16]1. For highly polar compounds, reverse-phase chromatography is often a better choice to minimize irreversible binding. 2. Use a neutral stationary phase like alumina or deactivated silica. Perform purification steps at lower temperatures. 3. Ensure the collected fractions do not become supersaturated. Evaporate solvents under reduced pressure at low temperatures. 4. Minimize the number of transfer steps. Perform back-extraction of aqueous layers to recover any dissolved product.

Data Presentation

Table 1: Hypothetical Comparison of Diastereomeric Ratios in a Key Cyclization Step

This table illustrates how reaction conditions can be optimized to favor the desired diastereomer in a hypothetical intramolecular aldol cyclization.

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1TiCl₄DCM-783:1
2SnCl₄DCM-785:1
3MgBr₂·OEt₂Toluene-408:1
4MgBr₂·OEt₂ Toluene -78 15:1
5Sc(OTf)₃THF-782:1
Table 2: Hypothetical HPLC Purification Method Comparison for Crude Product

This table compares two different reverse-phase HPLC methods for the purification of the final compound, showing the impact of mobile phase modifiers and gradient on purity and recovery.

ParameterMethod AMethod B
Column C18, 5 µm, 10 x 250 mmC18, 5 µm, 10 x 250 mm
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Gradient 20-60% B over 30 min30-50% B over 45 min (shallow)
Flow Rate 4 mL/min4 mL/min
Purity of Isolated Product 92%>98%
Recovery 75%85%

Experimental Protocols

Protocol 1: Generalized Diastereoselective Aldol Cyclization

This protocol describes a hypothetical key step in the synthesis, aiming to form a cyclic core with high diastereoselectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the linear aldehyde-ketone precursor (1.0 eq) and anhydrous toluene (0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of MgBr₂·OEt₂ (1.5 eq) in toluene dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS every hour.

  • Quenching: Once the starting material is consumed (approx. 4 hours), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding with purification.

Protocol 2: Generalized Purification by Extraction and Preparative HPLC

This protocol outlines a typical purification sequence for a polar, acidic final product.

  • Acid-Base Extraction:

    • Dissolve the crude solid in ethyl acetate.

    • Extract the organic solution with a saturated aqueous solution of NaHCO₃ (3x). The deprotonated carboxylic acid will move to the aqueous layer.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly acidify the aqueous layer to pH ~2 with 1M HCl. The protonated product should precipitate.

    • Extract the acidified aqueous layer with ethyl acetate (3x) to recover the purified, protonated product.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield a semi-purified solid.

  • Preparative HPLC:

    • Dissolve the semi-purified material in a minimal amount of DMSO or mobile phase.

    • Purify using the optimized conditions from Table 2, Method B .

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the majority of the acetonitrile under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Visualizations

Generalized Synthetic Workflow

G cluster_0 Early Stage Synthesis cluster_1 Mid-Stage Key Steps cluster_2 Late Stage & Purification A Commercially Available Starting Materials B Fragment A Synthesis (5-7 steps) A->B C Fragment B Synthesis (4-6 steps) A->C D Fragment Coupling B->D C->D E Diastereoselective Cyclization D->E F Functional Group Manipulation E->F G Final Deprotection F->G H Crude Product G->H I Purification (Prep-HPLC) H->I J Final Product (>98% Purity) I->J

Caption: A generalized convergent workflow for complex natural product synthesis.

Troubleshooting Logic for Low Reaction Yield

G A Low Yield Observed B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Is Starting Material Consumed? B->C D Multiple Byproducts Observed? C->D Yes F Incomplete Reaction C->F No E Main Product is Present, but Isolated Yield is Low D->E No G Side Reactions Dominating D->G Yes H Losses During Workup or Purification E->H I Increase Reaction Time Increase Temperature Check Reagent Purity F->I J Lower Temperature Change Solvent/Reagent Check for Air/Moisture Sensitivity G->J K Optimize Extraction pH Minimize Transfers Re-evaluate Chromatography H->K

Caption: A decision tree for troubleshooting low reaction yields.

References

Degradation of Przewalskinic acid A in solution and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stability of Przewalskinic acid A in solution. Due to limited published data on the specific degradation kinetics of this compound, the information provided is based on the general chemical properties of phenolic acids and established best practices for their use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow-brown color. What is happening?

A change in color, typically to yellow or brown, is a common indicator of degradation in solutions containing phenolic compounds like this compound. This is often due to oxidation, where the phenolic structure is converted to quinones, which can then polymerize to form colored complexes. This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and trace metal ions.

Q2: How can the degradation of this compound affect my experimental results?

Degradation of this compound can significantly impact experimental outcomes in several ways:

  • Loss of Biological Activity: The structural changes that occur during degradation can alter the compound's ability to interact with its biological targets, leading to reduced or no effect.

  • Inaccurate Quantification: Degradation reduces the concentration of the active parent compound, leading to an underestimation of its potency and inaccurate dose-response curves.

  • Formation of Interfering Byproducts: Degradation products may have their own biological or chemical activities that can interfere with assays, leading to confounding results.

  • Decreased Solubility: The polymeric products of degradation may be less soluble, leading to precipitation and further inaccuracies in solution concentration.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

To ensure the stability of this compound, it is crucial to adhere to the following storage recommendations:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months[1]
-20°C1 month[1][2]

For stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[2]

Q4: What is the best solvent for dissolving this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL (279.10 mM), though ultrasonic assistance may be needed.[1][2] When preparing a stock solution in DMSO, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the compound over time.

Troubleshooting Guide: Preventing Degradation of this compound in Solution

This guide provides practical steps to minimize the degradation of this compound during your experiments.

IssuePotential CauseRecommended Solution
Solution Discoloration OxidationPrepare solutions fresh for each experiment. If storage is necessary, store as single-use aliquots at -80°C for no longer than 6 months. Protect solutions from light by using amber vials or wrapping vials in foil.
Precipitate Formation Poor solubility or degradationEnsure the compound is fully dissolved, using sonication if necessary. If precipitation occurs upon dilution into aqueous buffers, consider the final solvent concentration and pH. Degradation products may also be less soluble.
Inconsistent Experimental Results Degradation of the compoundPrepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. Consider performing a stability test under your specific experimental conditions.
Loss of Potency Degradation over time in experimental mediaMinimize the incubation time of this compound in your experimental system where possible. If long incubation times are necessary, conduct a time-course experiment to assess its stability in the media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Pre-weighing: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. To aid dissolution, cap the tube and vortex briefly, followed by sonication in a water bath for 5-10 minutes.[1][2]

  • Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use aliquots in amber or light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: General Method for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of Test Solution: Dilute a freshly thawed aliquot of the this compound stock solution into the aqueous buffer of interest to the final working concentration.

  • Time Points: Aliquot the test solution into separate vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).

  • Sample Collection: At each time point, stop the degradation process by adding an equal volume of a quenching solvent (e.g., ice-cold methanol or acetonitrile) and immediately freeze the sample at -80°C until analysis. The t=0 sample should be quenched immediately after preparation.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining percentage of this compound at each time point relative to the t=0 sample.

Visualizations

Workflow for Preparation and Handling of this compound Solution cluster_prep Solution Preparation cluster_storage Storage and Use cluster_exp Experimental Best Practices weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (with sonication if needed) weigh->dissolve aliquot Aliquot into Single-Use Light-Protected Tubes dissolve->aliquot Immediate Action store Store at -80°C aliquot->store use Use Fresh Aliquot for Each Experiment store->use experiment Perform Experiment use->experiment Dilute into Experimental Buffer minimize_time Minimize Incubation Time experiment->minimize_time protect_light Protect from Light experiment->protect_light Factors Influencing the Stability of Phenolic Acids in Solution cluster_factors Degradation Factors cluster_prevention Prevention Strategies center This compound (in solution) inert_gas Use Degassed Solvents (Inert Gas Sparging) amber_vials Use Amber Vials low_ph Maintain Neutral to Slightly Acidic pH chelators Use Chelating Agents (e.g., EDTA) low_temp Store at Low Temperature (-20°C to -80°C) oxygen Dissolved Oxygen oxygen->center light Light Exposure light->center ph High pH (Alkaline) ph->center metal Metal Ions metal->center temp Elevated Temperature temp->center inert_gas->oxygen counteracts amber_vials->light blocks low_ph->ph avoids chelators->metal sequesters low_temp->temp slows

References

Overcoming low solubility of Przewalskinic acid A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Przewalskinic Acid A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phenolic acid isolated from the herb Salvia przewalskii Maxim.[1][2]. It is recognized for its potent antioxidant properties and potential therapeutic effects in protecting against ischemia-reperfusion injury in the brain and heart[1][2]. However, like many natural phenolic compounds, it can exhibit low solubility in aqueous solutions, which can be a significant hurdle for in vitro and in vivo studies, as well as for formulation development. Poor aqueous solubility can lead to low bioavailability, limiting its therapeutic potential. While some sources describe it as water-soluble, practical laboratory experience may show otherwise, necessitating solubility enhancement strategies[3].

Q2: My stock solution of this compound in DMSO is precipitating when diluted with aqueous buffer. What should I do?

This is a common issue known as solvent-shifting precipitation. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many poorly soluble compounds, but when this solution is introduced into an aqueous environment, the compound can crash out of solution. One supplier notes a high solubility in DMSO (100 mg/mL), but emphasizes the need for ultrasonication and the use of newly opened, non-hygroscopic DMSO[1][2].

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and preferably below 0.5%.

  • Use a co-solvent: Employing a co-solvent that is miscible with both water and DMSO can help. Examples include ethanol, propylene glycol, or polyethylene glycol (PEG)[4].

  • Stepwise dilution: Instead of a single dilution step, try a serial dilution, gradually introducing the aqueous buffer to the DMSO stock.

  • Use surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Poloxamer 188, can help to maintain the compound's solubility by forming micelles[5][6].

Q3: What are the general approaches to improve the aqueous solubility of a compound like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and natural products. These can be broadly categorized into physical and chemical modifications[7][8].

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. Techniques include micronization and nanosuspension formation[8][9].

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution. Common carriers include polymers like PVP or PEGs[10][11].

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic drug and increase its apparent solubility in water[8][12].

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. As this compound is a phenolic acid, its solubility is expected to increase at a higher pH[4][13].

    • Salt Formation: Converting an acidic or basic drug into a salt is a common and effective method to increase solubility[10][14].

    • Prodrugs: Chemical modification of the drug into a more soluble prodrug that converts back to the active form in vivo is another strategy[7][15].

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.

Inconsistent biological data can often be traced back to the compound not being fully dissolved in the cell culture medium.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Precipitation in mediaDecrease the final concentration of this compound. Visually inspect the media for any precipitate after adding the compound.
Adsorption to plasticwareUse low-adhesion microplates or glassware. Including a small amount of surfactant or serum in the media can also mitigate this.
Time-dependent precipitationPrepare fresh dilutions immediately before each experiment. Avoid storing diluted solutions for extended periods.
Issue 2: Difficulty preparing a sufficiently concentrated aqueous stock solution for animal studies.

For in vivo studies, a higher concentration of the drug is often required for administration in a small volume.

Formulation Strategies:

Strategy Description Considerations
Co-solvency Use a mixture of water and a biocompatible co-solvent (e.g., propylene glycol, PEG 400, ethanol) to dissolve the compound[4][16].The toxicity and tolerability of the co-solvent at the required dose must be considered[4].
Lipid-Based Formulations Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS)[12][17].These formulations can enhance oral bioavailability but require careful development and characterization[17].
Nanosuspensions Prepare a nanosuspension of the drug stabilized by surfactants or polymers. This increases the surface area and dissolution rate[5][18].Requires specialized equipment for production (e.g., high-pressure homogenization or milling)[18].
pH Adjustment For intravenous administration, the pH of the formulation must be within a physiologically tolerated range (typically pH 7.4).The stability of this compound at different pH values should be evaluated.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous buffer (e.g., 5 mL).

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

  • The experiment should be performed in triplicate.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system for solubility enhancement.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the co-solvent vehicle. A common example is a mixture of PEG 400, PG, and saline. The ratio can be optimized, for example, 40% PEG 400, 10% PG, and 50% saline (v/v/v).

  • First, dissolve the this compound in the PEG 400 and PG mixture. Use a vortex mixer or sonicator to aid dissolution.

  • Once fully dissolved, slowly add the saline to the organic solution while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Determine the final concentration of this compound in the formulation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent System Temperature (°C) Solubility (µg/mL)
Deionized Water25< 10
PBS (pH 7.4)25< 15
PBS (pH 8.5)25~ 50
5% DMSO in PBS (pH 7.4)25~ 75
20% PEG 400 in Water25~ 120
1% Tween® 80 in Water25~ 90

Note: The data presented in this table are illustrative examples and should be confirmed experimentally.

Visualizations

Logical Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_2 Strategy Selection cluster_5 Evaluation cluster_6 Outcome A Low Aqueous Solubility of This compound B Characterize Physicochemical Properties (pKa, logP) A->B C Determine Baseline Solubility (Shake-Flask Method) A->C D Physical Modification B->D E Chemical Modification B->E C->D C->E F Particle Size Reduction (Micronization, Nanosuspension) D->F G Solid Dispersion (with PVP, PEG) D->G H Complexation (with Cyclodextrins) D->H I pH Adjustment E->I J Co-solvents (PEG, PG, Ethanol) E->J K Surfactant Systems (Micellar Solubilization) E->K L Measure Enhanced Solubility F->L G->L H->L I->L J->L K->L M Assess Formulation Stability L->M N Optimized Formulation for In Vitro / In Vivo Studies M->N

Caption: Workflow for selecting a solubility enhancement strategy.

Hypothetical Signaling Pathway for Antioxidant Action

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress PA This compound PA->ROS Scavenging Nrf2 Nrf2 PA->Nrf2 Activation CellSurvival Cell Survival and Protection OxidativeStress->CellSurvival Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization AntioxidantEnzymes->CellSurvival Promotion

Caption: Potential antioxidant mechanisms of this compound.

References

Technical Support Center: Przewalskinic Acid A and Pan-Assay Interference Compounds (PAINS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Przewalskinic acid A. A key focus of this guide is to address the potential for this compound to act as a Pan-Assay Interference Compound (PAINS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenolic acid that has been isolated from plants of the Salvia genus, such as Salvia przewalskii Maxim.[1][2] It is recognized for its antioxidant properties.[1]

Q2: What are Pan-Assay Interference Compounds (PAINS)?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening (HTS) assays but are, in fact, false positives.[3] They often interact non-specifically with assay components or targets, leading to misleading results that are not due to a specific, drug-like interaction with the intended biological target.[3]

Q3: Does this compound have the potential to be a PAINS?

Yes, this compound possesses a catechol (3,4-dihydroxyphenyl) substructure.[4] Catechols are a well-known class of PAINS.[5] The presence of this moiety raises a significant possibility that this compound could exhibit assay interference.

Q4: What are the common mechanisms of interference for catechol-containing compounds?

Catechol-containing compounds can interfere in assays through several mechanisms, including:

  • Redox Cycling: Catechols can be easily oxidized to form reactive quinone species. This process can generate reactive oxygen species (ROS) like hydrogen peroxide, which can non-specifically modify proteins and other assay components, leading to a false signal.[6]

  • Covalent Modification: The electrophilic quinone intermediates can react covalently and non-selectively with nucleophilic residues (such as cysteine) on proteins, altering their function.[6]

  • Metal Chelation: The two adjacent hydroxyl groups of the catechol moiety can chelate metal ions that may be essential for enzyme function or assay signaling.[3]

  • Light Absorption/Fluorescence Interference: Colored oxidation products of catechols can interfere with optical assay readouts by absorbing light or fluorescing at the detection wavelength.

Troubleshooting Guide for Experiments with this compound

If you are observing activity with this compound in your screening assay, it is crucial to perform follow-up experiments to rule out the possibility of it being a PAINS.

Issue 1: this compound shows potent activity in my primary screen.

  • Troubleshooting Steps:

    • Structural Alert Analysis: Examine the structure of this compound for known PAINS motifs. The presence of the catechol group is a primary alert.

    • Literature Review: Search for existing literature on this compound or structurally similar compounds to see if they have been reported as PAINS or promiscuous inhibitors.

    • Implement Counter-Screens: Design and perform counter-screens to identify common interference mechanisms.

    • Perform Orthogonal Assays: Validate the initial hit in a secondary assay that uses a different detection method or technology.[7]

Issue 2: How do I know if my assay is susceptible to redox-active compounds?

  • Troubleshooting Steps:

    • Include a Known Redox Cycler: Test a known redox-cycling PAIN (e.g., quinone) in your assay. If it shows activity, your assay is likely susceptible to this mechanism of interference.

    • Vary Reducing Agent Concentration: If your assay buffer contains a reducing agent like DTT, test whether the potency of this compound changes with varying concentrations of the reducing agent. PAINS that act via redox cycling are often sensitive to the redox environment.

Issue 3: My dose-response curve for this compound has a very steep Hill slope.

  • Troubleshooting Steps:

    • Check for Aggregation: A steep Hill slope can be indicative of compound aggregation. Perform an aggregation counter-screen, such as including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if the potency is attenuated.[1]

    • Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in your assay.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) for the isolated this compound across a range of diverse biological assays. While studies have reported IC50 values for antioxidant activity of crude extracts of Salvia przewalskii, these are not specific to the pure compound.

Researchers are encouraged to determine the IC50 of this compound in their primary assay and in relevant counter-screens and orthogonal assays. The following table provides a template for organizing such data to assess the specificity of the compound's activity.

Assay TypeTarget/Assay PrincipleIC50 (µM)Hill SlopeObservations
Primary Assay e.g., Kinase X Inhibition (Luminescence)[Record Value][Record Value]e.g., Initial hit
Counter-Screen Luciferase Inhibition> 100 µM-Rules out direct luciferase inhibition.
Counter-Screen Redox Activity (e.g., H2O2 production)[Record Value][Record Value]Assess potential for redox cycling.
Counter-Screen Aggregation (w/ 0.01% Triton X-100)[Record Value][Record Value]A significant shift in IC50 suggests aggregation.
Orthogonal Assay e.g., Kinase X Binding (SPR)[Record Value]-Confirms direct binding to the target.

Interpretation of the Data Table:

  • A potent IC50 in the primary assay but weak or no activity in orthogonal and counter-screens is a strong indicator of assay interference.

  • Similar potency in the primary and orthogonal assays, coupled with a lack of activity in counter-screens, provides confidence that this compound is a genuine hit for the target of interest.

Key Experimental Protocols

1. Protocol: Aggregation Counter-Screen

  • Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

  • Methodology:

    • Prepare two sets of assay reactions in parallel.

    • In the first set, use the standard assay buffer.

    • In the second set, supplement the assay buffer with a non-ionic detergent, typically 0.01% (v/v) Triton X-100.

    • Generate dose-response curves for this compound in both buffer conditions.

    • Interpretation: A significant rightward shift (decrease in potency) in the IC50 value in the presence of the detergent suggests that the compound's activity is, at least in part, due to aggregation.

2. Protocol: Orthogonal Assay Confirmation

  • Objective: To confirm the activity of this compound using a different assay technology to minimize the risk of technology-specific interference.[7]

  • Methodology:

    • Select an orthogonal assay that measures a different aspect of the target's function or a direct binding event. For example, if the primary screen was a cell-based reporter assay, an orthogonal assay could be a cell-free biochemical assay measuring enzyme activity or a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.

    • Determine the potency (IC50 or Kd) of this compound in the orthogonal assay.

    • Interpretation: If this compound shows comparable potency in both the primary and orthogonal assays, it increases the confidence that it is a true inhibitor of the target. A lack of activity in the orthogonal assay strongly suggests the initial hit was a false positive.[7]

Visualizations

PAINS_Identification_Workflow Start Hit from Primary Screen (this compound) Structural_Analysis Structural Analysis (Identify PAINS motifs, e.g., Catechol) Start->Structural_Analysis Counter_Screens Perform Counter-Screens (Aggregation, Redox, etc.) Structural_Analysis->Counter_Screens Orthogonal_Assay Perform Orthogonal Assay (Different Technology) Counter_Screens->Orthogonal_Assay False_Positive Likely False Positive (PAIN) Discard Counter_Screens->False_Positive Interference Detected Orthogonal_Assay->False_Positive Activity Not Confirmed Confirmed_Hit Confirmed Hit Proceed with Hit-to-Lead Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: Workflow for the identification of potential PAINS.

Catechol_Interference_Mechanisms Catechol This compound (Catechol Moiety) Oxidation Oxidation Catechol->Oxidation Chelation Metal Chelation Catechol->Chelation Quinone Reactive Quinone Species Oxidation->Quinone ROS Reactive Oxygen Species (ROS) Oxidation->ROS Covalent_Modification Covalent Protein Modification Quinone->Covalent_Modification Assay_Interference False Positive Signal ROS->Assay_Interference Covalent_Modification->Assay_Interference Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Enzyme_Inhibition->Assay_Interference

Caption: Potential mechanisms of assay interference by the catechol moiety.

References

Przewalskinic Acid A Quantification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Przewalskinic acid A using High-Performance Liquid Chromatography (HPLC).

Section 1: General Information & FAQs

This section covers fundamental properties and handling guidelines for this compound.

What is this compound?

This compound is a phenolic acid first identified in the herb Salvia przewalskii Maxim.[1][2][3]. As a phenolic compound, it possesses potent antioxidant properties and is of interest for its potential therapeutic effects.[1][2] Its water-soluble nature makes it suitable for analysis by reversed-phase HPLC.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 136112-75-9[3][4]
Molecular Formula C₁₈H₁₄O₈[3]
Molecular Weight 358.3 g/mol [3]
Primary Source Salvia przewalskii Maxim.[1][2]
Solubility Water-soluble[3]

What are the critical stability and handling factors for this compound?

Like many phenolic acids, this compound is susceptible to degradation, which can significantly impact quantitative accuracy. The primary degradation pathways are oxidation and hydrolysis.[5][6] Proper handling and storage are crucial.

Table 2: Recommended Storage and Handling for this compound

FactorRecommendationRationale
pH Prepare solutions in a slightly acidic buffer (pH 3-6).Stability of similar phenolic compounds is often greatest in a neutral to slightly acidic pH range, minimizing hydrolysis and ionization.[7][8]
Light Store stock solutions and samples in amber vials or protect from light.Phenolic compounds can be light-sensitive, leading to oxidative degradation.[5]
Temperature Store stock solutions at -20°C or below. Keep samples in a cooled autosampler (e.g., 4°C) during analysis.Lower temperatures slow the rate of chemical degradation.[5]
Oxygen For long-term storage, consider purging solutions with nitrogen or argon. Use freshly prepared mobile phases.Minimizing dissolved oxygen reduces the risk of oxidation.[5]

Section 2: Experimental Protocols

This section provides example protocols for sample preparation and HPLC analysis. These should be optimized for your specific matrix and instrumentation.

Protocol 1: Extraction of this compound from Salvia przewalskii

This protocol is a general guideline for extracting this compound from dried plant material.

  • Material Preparation : Air-dry the roots and rhizomes of Salvia przewalskii and pulverize them into a fine powder.[9]

  • Soxhlet Extraction :

    • Place 50 g of the powdered material into a cellulose thimble.

    • Extract with 500 mL of 80% methanol in a Soxhlet apparatus for 6-8 hours.[9]

  • Concentration : Evaporate the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution : Reconstitute the dried extract in 100 mL of a 50:50 mixture of mobile phase A and mobile phase B (see HPLC method below).

  • Purification :

    • Pass the reconstituted extract through a 0.45 µm syringe filter to remove particulate matter.

    • For cleaner samples, consider solid-phase extraction (SPE) using a C18 cartridge.

Protocol 2: HPLC Quantification Method

This is a starting point for a reversed-phase HPLC method suitable for this compound.

Table 3: Example HPLC Method Parameters

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 10% B to 40% B over 20 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/PDA (Photodiode Array) Detector
Detection Wavelength Scan from 200-400 nm; quantify at the absorption maximum (λmax) of this compound.
Sample Solvent 50:50 Water:Acetonitrile

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Workflow for General HPLC Troubleshooting

start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak Analyze Peak Shape & Retention start->peak high_p High/Fluctuating Pressure? pressure->high_p noise_drift Noise or Drift? baseline->noise_drift shape_rt Poor Shape or RT Shift? peak->shape_rt high_p->baseline No sol_pressure Check for Blockages (Frits, Guard Column, Tubing) Check for Leaks Purge Pump high_p->sol_pressure Yes noise_drift->peak No sol_baseline Prepare Fresh Mobile Phase Degas Solvents Check Detector Lamp Ensure Temp Stability noise_drift->sol_baseline Yes sol_peak Check Column Health Optimize Mobile Phase (pH) Match Sample Solvent Check for Overload shape_rt->sol_peak Yes end System Optimized shape_rt->end No sol_pressure->end sol_baseline->end sol_peak->end

Caption: A logical workflow for diagnosing common HPLC issues.

FAQs: Chromatogram & Peak Shape

Q: Why am I seeing no peak or a very small peak for this compound?

  • Possible Causes & Solutions

    • Sample Degradation : this compound may have degraded due to improper storage (light, temperature, pH) or oxidative stress.[5][6]

      • Solution : Prepare fresh standards and samples. Ensure proper storage conditions as outlined in Table 2.

    • Incorrect Detector Wavelength : The detector may not be set to the λmax of the analyte.

      • Solution : Use a PDA detector to determine the optimal absorption wavelength for this compound and set the detector accordingly.

    • Analyte Not Eluting : The mobile phase may be too weak to elute the compound from the column.

      • Solution : Increase the percentage of the organic solvent (acetonitrile) in your gradient or switch to a stronger solvent.[10]

    • System Leak : A leak in the system can prevent the full sample volume from reaching the detector.[10][11]

      • Solution : Inspect all fittings and connections for signs of leakage and tighten as necessary.

Q: My this compound peak is tailing. What's the cause?

Peak tailing is often caused by secondary interactions between the acidic analyte and the stationary phase.[12]

  • Possible Causes & Solutions

    • Silanol Interactions : Free silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound.

      • Solution : Lower the pH of the mobile phase by adding an acid like phosphoric or formic acid (0.1% is common). This suppresses the ionization of both the silanol groups and the analyte, minimizing secondary interactions.[11][13]

    • Column Contamination/Aging : The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.[11]

      • Solution : Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column.

    • Column Overload : Injecting too much sample can lead to peak tailing.[12]

      • Solution : Dilute the sample and inject a smaller volume or mass.

Workflow for Troubleshooting Poor Peak Shape

start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No sol_tailing Secondary Interactions or Overload - Lower mobile phase pH - Check for column contamination - Reduce sample concentration check_tailing->sol_tailing Yes check_splitting Is the peak split/broad? check_fronting->check_splitting No sol_fronting Sample Overload or Solvent Mismatch - Reduce sample concentration - Dissolve sample in mobile phase check_fronting->sol_fronting Yes sol_splitting Column or Flow Path Issue - Check for column blockage (frit) - Ensure sample solvent matches mobile phase - Check for system leaks check_splitting->sol_splitting Yes end Peak Shape Improved check_splitting->end No sol_tailing->end sol_fronting->end sol_splitting->end

Caption: A decision tree for diagnosing peak shape problems.

FAQs: Baseline & Reproducibility

Q: My HPLC baseline is noisy or drifting. What should I check?

  • Possible Causes & Solutions

    • Contaminated or Old Mobile Phase : Impurities or microbial growth in the mobile phase can cause a noisy or drifting baseline.

      • Solution : Always use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter it.[14][15]

    • Air Bubbles in the System : Air bubbles in the pump or detector cell are a common cause of baseline noise.[10][16]

      • Solution : Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[14]

    • Temperature Fluctuations : Changes in ambient temperature can cause the baseline to drift, especially with UV detectors.[10][16]

      • Solution : Use a column oven to maintain a stable temperature. Ensure the lab environment is temperature-controlled.[17]

    • Aging Detector Lamp : The detector lamp has a finite lifetime and its energy output can decrease, leading to increased noise.[10][16]

      • Solution : Check the lamp energy and replace it if it is low.

Q: The retention time for this compound is shifting. Why?

  • Possible Causes & Solutions

    • Inconsistent Mobile Phase Composition : Small variations in the mobile phase preparation, especially pH, can cause significant shifts in retention time for ionizable compounds.[16]

      • Solution : Prepare mobile phase carefully and consistently. Use a calibrated pH meter. Ensure the online mixer is functioning correctly.[17]

    • Poor Column Equilibration : If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent.[14][16]

      • Solution : Increase the column equilibration time between runs. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[17]

    • Fluctuating Flow Rate : Leaks or issues with the pump's check valves can cause the flow rate to be inconsistent.[14]

      • Solution : Check for leaks in the system. If none are found, sonicate or replace the pump's check valves.

    • Column Aging : Over time, the stationary phase can degrade, leading to a gradual drift in retention times.[16]

      • Solution : Monitor column performance with a standard. If retention time consistently decreases and peak shape worsens, replace the column.

Workflow for Addressing Retention Time Variability

start Retention Time (RT) is Unstable rt_drift Is RT drifting in one direction? start->rt_drift rt_random Is RT shifting randomly? rt_drift->rt_random No sol_drift Column Aging or Temp Drift - Monitor column performance - Use a column oven rt_drift->sol_drift Yes sol_random Mobile Phase or Hardware Issue - Prepare fresh mobile phase - Check pump for leaks/bubbles - Increase column equilibration time rt_random->sol_random Yes end Retention Time Stabilized rt_random->end No sol_drift->end sol_random->end

Caption: Troubleshooting guide for unstable HPLC retention times.

FAQs: System Pressure

Q: My system backpressure is unusually high or fluctuating. What's the problem?

  • Possible Causes & Solutions

    • Blockage in the System : Particulates from the sample or mobile phase can clog the column inlet frit, guard column, or tubing.[14]

      • Solution : Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops, the column is blocked; try back-flushing it. If the pressure is still high, check tubing and filters upstream. Always filter samples and mobile phases.[15]

    • Buffer Precipitation : If using a buffer in the mobile phase, it can precipitate when mixed with a high concentration of organic solvent.

      • Solution : Ensure your buffer is soluble in the highest concentration of organic solvent used in your method. If necessary, reduce the buffer concentration.

    • Air in the Pump : Air trapped in the pump heads can cause pressure fluctuations.[14]

      • Solution : Purge the pump thoroughly to remove all air bubbles. Ensure mobile phase lines are submerged and free of bubbles.

References

Improving the stability of Przewalskinic acid A for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Przewalskinic acid A for long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic acid and a diterpenoid originally isolated from Salvia przewalskii. Like many phenolic compounds, it is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Ensuring its stability during long-term storage is crucial for reliable research and development.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by:

  • pH: Phenolic acids are generally more stable in acidic to neutral conditions and can degrade under alkaline (high pH) conditions.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxygen: As a phenolic compound with antioxidant properties, this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C for up to three years, or at 4°C for up to two years.

  • In Solvent: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot and store at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month. It is advisable to use freshly opened, anhydrous DMSO for preparing solutions as hygroscopic DMSO can affect solubility and stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in stored samples. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions from solid compound. Perform a stability check using HPLC to assess the purity of the stored sample.
Inconsistent results between experimental replicates. Partial degradation of the compound in working solutions.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Protect working solutions from light and keep them on ice during use.
Appearance of new peaks in HPLC chromatogram of an old sample. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating HPLC method.
Precipitation of the compound in aqueous buffers. Low solubility and/or pH-dependent instability.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Adjust the pH of the buffer to a slightly acidic or neutral range if the experimental design allows.

Quantitative Data on Stability

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (Relative Peak Area %)
Control (Dark, 4°C) 2499.5Not Detected
Acidic (0.1 M HCl, 60°C) 2485.2Degradant 1 (10.3%), Degradant 2 (4.1%)
Alkaline (0.1 M NaOH, 60°C) 2445.7Degradant 3 (35.8%), Degradant 4 (12.5%)
Oxidative (3% H₂O₂, RT) 2462.1Degradant 5 (28.9%), Degradant 6 (7.2%)
Thermal (80°C) 2478.9Degradant 1 (15.6%), Minor Peaks
Photolytic (UV light, RT) 2471.4Degradant 7 (20.1%), Degradant 8 (5.8%)

Note: This table is for illustrative purposes. Actual degradation rates and products must be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to understand its stability and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acidified water and methanol or acetonitrile.

  • Data Analysis: Quantify the amount of this compound remaining and the formation of degradation products at each time point by measuring the peak areas in the chromatogram.

Visualizations

Signaling Pathways and Workflows

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solution of this compound S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) P1->S1 S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) P1->S2 S3 Oxidation (e.g., 3% H₂O₂, RT) P1->S3 S4 Thermal Stress (e.g., 80°C) P1->S4 S5 Photolytic Stress (UV Light, RT) P1->S5 A1 Sample at Time Points S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 HPLC Analysis A1->A2 A3 Quantify Remaining Drug & Degradation Products A2->A3

Caption: Workflow for a forced degradation study of this compound.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection Stress->Cell_Protection causes damage PAA This compound PAA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cell_Protection

Caption: Plausible antioxidant signaling pathway involving this compound.

References

Cell viability issues with high concentrations of Przewalskinic acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of Przewalskinic acid A.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in cell viability at high concentrations of this compound. Is this expected?

A1: Yes, it is plausible that this compound, like many natural compounds investigated for therapeutic potential, may exhibit cytotoxic effects at high concentrations. Many natural products display potent anti-cancer effects in preclinical studies.[1] A dose-dependent decrease in cell viability is a common finding for compounds that may induce apoptosis or other forms of cell death in cancer cells.

Q2: The dose-response curve for this compound is not as expected. At the highest concentrations, we see less cell death than at mid-range concentrations. What could be the cause?

A2: This phenomenon, often referred to as a non-monotonic dose-response, can be attributed to several factors. One possibility is that at very high concentrations, the compound may precipitate out of the culture medium, reducing its effective concentration.[2] It is also possible that the compound interferes with the assay reagents at high concentrations. For tetrazolium-based assays like MTT, the compound itself might have reducing properties, leading to a false positive signal for cell viability.[2]

Q3: We are seeing high variability in our cell viability results between replicate wells. What are the common causes for this?

A3: High variability in replicate wells can stem from several sources. Uneven cell seeding is a frequent cause, so ensure a single-cell suspension and even distribution in the microplate wells.[3] Pipetting errors can also contribute, so use calibrated pipettes and maintain a consistent technique.[3] Additionally, "edge effects," where evaporation in the outer wells of a plate can concentrate the compound and affect cell growth, can be minimized by not using the outermost wells for experimental samples or by ensuring proper humidification in the incubator.[3]

Q4: How can we confirm that the observed decrease in cell viability is due to apoptosis?

A4: To confirm apoptosis, you can perform specific assays that detect its characteristic features. Common methods include:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.

  • Caspase Activity Assays: Apoptosis is often executed by a cascade of enzymes called caspases.[4] Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis.

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of DNA into fragments. This can be visualized using techniques like gel electrophoresis (DNA laddering) or a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Troubleshooting Guide

Issue: Low Cell Viability at High Concentrations of this compound

This guide provides a systematic approach to troubleshooting unexpected or inconsistent cell viability results.

1. Compound Solubility and Stability

  • Observation: Precipitate observed in the culture medium at high concentrations.

  • Troubleshooting Steps:

    • Visually inspect the wells under a microscope for any signs of compound precipitation.

    • If precipitation is observed, consider preparing a fresh stock solution and ensuring the final solvent concentration in the culture medium is not toxic to the cells (e.g., DMSO concentration typically below 0.5%).[5]

    • Test the solubility of this compound in your culture medium at the highest concentration before treating the cells.

2. Assay Interference

  • Observation: Inconsistent or non-linear dose-response curves.

  • Troubleshooting Steps:

    • To check for interference with tetrazolium-based assays (e.g., MTT, XTT), run a control plate without cells.[6] Add this compound at various concentrations to the culture medium and the assay reagent.[6] An increase in absorbance in the absence of cells indicates a direct reaction between the compound and the assay reagent.[6]

    • Consider using an alternative cell viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures the metabolic activity of viable cells.[6]

3. Experimental Conditions

  • Observation: High variability between experiments.

  • Troubleshooting Steps:

    • Ensure consistent experimental conditions such as temperature, humidity, and CO2 levels, as these can affect cell health and response to treatment.[7]

    • Standardize cell seeding density and incubation times.

    • Confirm that the cell line has not been passaged too many times, which can lead to changes in its characteristics.

Quantitative Data Summary

The following tables represent hypothetical data for the effect of this compound on a cancer cell line (e.g., HeLa) and a normal fibroblast cell line (e.g., NIH/3T3) after 48 hours of treatment.

Table 1: Cell Viability of HeLa Cells

This compound (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2541.3 ± 3.8
5022.5 ± 2.9
10010.8 ± 2.1

Table 2: Cell Viability of NIH/3T3 Cells

This compound (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
198.7 ± 4.8
596.4 ± 5.5
1092.1 ± 6.1
2585.6 ± 4.7
5078.9 ± 5.3
10065.2 ± 6.0

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate compound_prep Prepare Przewalskinic Acid A Dilutions add_compound Add Compound to Cells compound_prep->add_compound seed_plate->add_compound incubate Incubate (e.g., 48h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate analyze_data Calculate % Viability read_plate->analyze_data plot_curve Generate Dose-Response Curve analyze_data->plot_curve troubleshooting_flowchart start High Cell Viability Issue check_precipitate Precipitate in wells? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No solubility_issue Potential Solubility Issue: - Prepare fresh stock - Check solvent concentration yes_precipitate->solubility_issue check_assay_interference Assay Interference? no_precipitate->check_assay_interference yes_interference Yes check_assay_interference->yes_interference Yes no_interference No check_assay_interference->no_interference No run_no_cell_control Run no-cell control with compound yes_interference->run_no_cell_control check_experimental_conditions Review Experimental Conditions: - Seeding density - Incubation time - Pipetting technique no_interference->check_experimental_conditions use_alternative_assay Use alternative assay (e.g., ATP-based) run_no_cell_control->use_alternative_assay apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 mito Mitochondrion caspase8->mito via Bid procaspase3 Pro-caspase-3 caspase8->procaspase3 paa This compound stress Cellular Stress paa->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Inconsistent results in antioxidant capacity assays for Przewalskinic acid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Przewalskinic acid A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during the assessment of its antioxidant capacity using common in vitro assays.

Troubleshooting Guide: Inconsistent Results

Researchers may encounter variability in the antioxidant capacity of this compound when using different assays. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Question 1: Why am I seeing significantly different antioxidant capacity values for this compound between the DPPH and ABTS assays?

Answer: Discrepancies between DPPH and ABTS assay results are common and can be attributed to several factors inherent to the assays themselves. The structural characteristics of this compound may lead to different reaction kinetics and mechanisms with the two different radical species.

  • Steric Hindrance: The DPPH radical is a stable, bulky molecule. The radical site may be sterically inaccessible to larger antioxidant molecules.[1] this compound, being a complex terpenoid, might face steric hindrance when trying to donate a hydrogen atom to the DPPH radical, leading to an underestimation of its antioxidant capacity. The ABTS radical cation is less sterically hindered and can react with a broader range of antioxidants.

  • Solvent Effects: The choice of solvent can significantly impact the results of the DPPH assay.[2] The reaction kinetics and the solubility of this compound can vary in different solvents, leading to inconsistent measurements. It is crucial to use the same solvent system when comparing results.

  • Reaction Kinetics: The reaction between an antioxidant and the DPPH radical can be slow and may not reach completion within the typical incubation time.[3] In contrast, the reaction with the ABTS radical is generally much faster.

Question 2: My ORAC assay results for this compound are not reproducible. What could be the cause?

Answer: The ORAC assay is sensitive to several experimental parameters, and lack of reproducibility can often be traced back to minor variations in the protocol.

  • Temperature Sensitivity: The ORAC assay is highly sensitive to temperature fluctuations.[4] The thermal decomposition of the AAPH radical generator is temperature-dependent, and inconsistent temperatures can lead to variable radical generation rates and, consequently, inconsistent results. Ensure a stable and consistent temperature is maintained throughout the assay.

  • pH of the Reaction Mixture: The reactivity of antioxidants and the fluorescence of the probe can be influenced by the pH of the reaction medium.[5] It is important to use a buffered system and ensure the pH is consistent across all samples and standards.

  • Sample Matrix Effects: If this compound is in a complex mixture or extract, other compounds in the matrix can interfere with the assay. These interferences can include fluorescence quenching or enhancement, leading to inaccurate results.

Question 3: I am observing low antioxidant activity for this compound in the FRAP assay. Is this expected?

Answer: A low result in the FRAP assay does not necessarily mean that this compound has poor antioxidant activity. The FRAP assay has specific limitations.

  • Redox Potential: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺). The redox potential of the Fe³⁺-TPTZ complex is relatively low. Antioxidants with a redox potential higher than that of the ferric complex will not be detected, even if they are effective radical scavengers.

  • Reaction Kinetics: The reaction in the FRAP assay can be slow for some antioxidants, and the standard 4-minute reaction time may not be sufficient for the reaction to go to completion.[6]

  • pH Dependence: The FRAP assay is conducted at an acidic pH of 3.6 to maintain iron solubility.[6] The antioxidant activity of some compounds can be pH-dependent, and the acidic conditions of the FRAP assay may not be optimal for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best assay to determine the antioxidant capacity of this compound?

A1: There is no single "best" assay for determining antioxidant capacity. Each assay has its own mechanism, advantages, and limitations.[7] Therefore, it is highly recommended to use a panel of assays that utilize different mechanisms (e.g., hydrogen atom transfer like ORAC, and single electron transfer like DPPH, ABTS, and FRAP) to obtain a more comprehensive understanding of the antioxidant profile of this compound.

Q2: How can I minimize interference from colored compounds in my this compound sample during DPPH or ABTS assays?

A2: If your sample containing this compound is colored, it can interfere with the spectrophotometric measurements in these assays. To correct for this, you should run a sample blank for each concentration. The sample blank should contain the sample and the solvent but not the DPPH or ABTS radical. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample.

Q3: Why is it important to use a standard antioxidant like Trolox in these assays?

A3: Using a standard antioxidant like Trolox allows for the quantification and comparison of the antioxidant capacity of different samples.[8] The results are often expressed as Trolox Equivalents (TE), which represents the concentration of Trolox that has the same antioxidant capacity as the sample. This standardization facilitates the comparison of results across different laboratories and experiments.

Quantitative Data Summary

The following table summarizes the key parameters of the most common antioxidant capacity assays.

AssayPrincipleWavelengthStandardAdvantagesLimitations
DPPH Single Electron Transfer (SET)517 nmTrolox, Ascorbic AcidSimple, inexpensive, and rapid.[2]Interference from colored compounds, steric hindrance, slow reaction kinetics for some compounds.[1][9]
ABTS Single Electron Transfer (SET)734 nmTroloxApplicable to both hydrophilic and lipophilic antioxidants, less steric hindrance, rapid reaction.[6]Interference from colored compounds, radical is not naturally occurring.[10]
ORAC Hydrogen Atom Transfer (HAT)485 nm (Ex), 520 nm (Em)TroloxBiologically relevant radical (peroxyl), measures both inhibition time and degree of inhibition.Sensitive to temperature and pH, can be influenced by sample matrix effects.[4][5]
FRAP Single Electron Transfer (SET)593 nmTrolox, FeSO₄Simple, rapid, and inexpensive.Only measures reducing power, not radical scavenging; conducted at non-physiological pH.[6]

Experimental Protocols

Below are detailed methodologies for the key antioxidant capacity assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

    • Before use, dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample or standard (Trolox) concentration.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it in a phosphate buffer (75 mM, pH 7.4).

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in the same buffer.

    • Prepare a series of concentrations of this compound and Trolox in the buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution and 25 µL of each sample or standard concentration.

    • Incubate the plate at 37 °C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Measure the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC against the concentration of the standard (Trolox) to create a standard curve.

    • The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox Equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this solution fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37 °C.

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample or standard (FeSO₄ or Trolox) concentration.

    • Incubate the plate at 37 °C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Capacity Assays cluster_data Data Analysis Sample This compound Dilutions Serial Dilutions Sample->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS ORAC ORAC Assay Dilutions->ORAC FRAP FRAP Assay Dilutions->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance ORAC->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition or AUC Absorbance->Calculation Results Express as IC50 or Trolox Equivalents Calculation->Results

Caption: General workflow for assessing the antioxidant capacity of this compound.

troubleshooting_logic Start Inconsistent Antioxidant Capacity Results Assay_Type Which assay shows inconsistency? Start->Assay_Type DPPH_ABTS DPPH vs. ABTS Assay_Type->DPPH_ABTS DPPH/ABTS ORAC ORAC Assay_Type->ORAC ORAC FRAP FRAP Assay_Type->FRAP FRAP Reason_Steric Check for Steric Hindrance (DPPH is bulky) DPPH_ABTS->Reason_Steric Reason_Solvent Verify Consistent Solvent Use DPPH_ABTS->Reason_Solvent Reason_Temp Ensure Stable Temperature (37°C) ORAC->Reason_Temp Reason_pH Check Buffer pH ORAC->Reason_pH FRAP->Reason_pH Reason_Redox Consider Redox Potential of Compound FRAP->Reason_Redox

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Przewalskinic Acid A and Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents for neurological disorders, natural compounds have emerged as a promising frontier. Among these, phenolic acids from the Salvia genus have garnered significant attention for their potent biological activities. This guide provides a comparative overview of the neuroprotective effects of two such compounds: Przewalskinic acid A and Salvianolic acid B.

While extensive research has elucidated the neuroprotective mechanisms of Salvianolic acid B, data specifically on isolated this compound is currently limited. Therefore, this comparison will utilize data from a total phenolic acid extract of Salvia przewalskii (SPE), which contains this compound, alongside other bioactive compounds like rosmarinic acid and Salvianolic acid B. It is crucial to note that the neuroprotective effects observed with SPE cannot be solely attributed to this compound.

At a Glance: Key Neuroprotective Properties

FeatureThis compound (as part of S. przewalskii extract)Salvianolic Acid B
Primary Neuroprotective Mechanisms Antioxidant, Anti-inflammatoryAntioxidant, Anti-inflammatory, Anti-apoptotic
Key Signaling Pathways Modulated Not yet fully elucidated for the specific compoundNF-κB, Nrf2, PI3K/Akt, AMPK
Models of Neurodegeneration Studied Acute Spinal Cord InjuryCerebral Ischemia-Reperfusion, Spinal Cord Injury, Alzheimer's Disease, Parkinson's Disease

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies.

Table 1: Effects on Behavioral Outcomes in a Rat Model of Acute Spinal Cord Injury

Treatment GroupBasso, Beattie, and Bresnahan (BBB) Score (Day 7)Inclined Plane Angle (°) (Day 7)
Model (Spinal Cord Injury)2.5 ± 0.530.0 ± 2.0
SPE (Low Dose)5.0 ± 0.838.0 ± 2.5
SPE (Medium Dose)7.5 ± 1.045.0 ± 3.0
SPE (High Dose)9.0 ± 1.250.0 ± 3.5

*Data for this compound is represented by the effects of the Salvia przewalskii extract (SPE)[1][2].

Table 2: Effects on Markers of Oxidative Stress in Serum of Rats with Acute Spinal Cord Injury

Treatment GroupSuperoxide Dismutase (SOD) (U/mL)Glutathione (GSH) (µmol/L)Malondialdehyde (MDA) (nmol/mL)
Model (Spinal Cord Injury)50 ± 520 ± 315 ± 2
SPE (Low Dose)70 ± 630 ± 410 ± 1.5
SPE (Medium Dose)85 ± 740 ± 57 ± 1
SPE (High Dose)100 ± 850 ± 65 ± 0.8

*Data for this compound is represented by the effects of the Salvia przewalskii extract (SPE)[1][2].

Table 3: Effects on Inflammatory Cytokines in Serum of Rats with Acute Spinal Cord Injury

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Model (Spinal Cord Injury)150 ± 15120 ± 10200 ± 20
SPE (Low Dose)110 ± 1290 ± 8150 ± 15
SPE (Medium Dose)80 ± 960 ± 6110 ± 12
SPE (High Dose)60 ± 740 ± 580 ± 9

*Data for this compound is represented by the effects of the Salvia przewalskii extract (SPE)[1][2].

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation of the findings.

Neuroprotective Effects of Salvia przewalskii Extract (SPE) in Acute Spinal Cord Injury
  • Animal Model: An acute spinal cord injury (ASCI) model was established in rats using the weight-drop method to induce a contusion injury at the T10 spinal cord level.

  • Treatment: Rats were administered different doses of SPE orally once daily for 7 days post-injury.

  • Behavioral Assessment: Motor function recovery was evaluated using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale and the inclined plane test.

  • Biochemical Analysis: On day 7, blood samples were collected to measure the serum levels of oxidative stress markers (SOD, GSH, and MDA) and inflammatory cytokines (TNF-α, IL-1β, and IL-6) using commercially available ELISA kits.

  • Histopathological Examination: Spinal cord tissue was collected for histological analysis using Hematoxylin and Eosin (H&E) staining to assess neuronal damage, hemorrhage, and inflammatory cell infiltration.

Neuroprotective Effects of Salvianolic Acid B in Cerebral Ischemia-Reperfusion Injury
  • In Vitro Model (Oxygen-Glucose Deprivation/Reperfusion - OGD/R): Primary cortical neurons are subjected to glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions to mimic ischemia-reperfusion.

    • Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the protective effect of Salvianolic acid B on neuronal viability.

    • Apoptosis Assay: Apoptosis is quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, or by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

    • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

  • In Vivo Model (Middle Cerebral Artery Occlusion - MCAO): A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration, followed by reperfusion.

    • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

    • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NF-κB, Nrf2, Akt, Bax, Bcl-2) are determined in brain tissue homogenates.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the neuroprotective mechanisms.

Salvianolic_Acid_B_Signaling_Pathways cluster_stimulus Neurological Insult (e.g., Ischemia, Oxidative Stress) cluster_salb Salvianolic Acid B cluster_pathways Cellular Signaling Pathways cluster_effects Neuroprotective Effects Insult Ischemia / Reperfusion Oxidative Stress Neuroinflammation NFkB NF-κB Pathway Insult->NFkB Activates SalB Salvianolic Acid B Nrf2 Nrf2 Pathway SalB->Nrf2 Activates SalB->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway SalB->PI3K_Akt Activates AMPK AMPK Pathway SalB->AMPK Activates Antioxidant Increased Antioxidant Defense Nrf2->Antioxidant Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory Inhibition leads to Anti_apoptotic Inhibition of Apoptosis PI3K_Akt->Anti_apoptotic Neuronal_Survival Enhanced Neuronal Survival AMPK->Neuronal_Survival Antioxidant->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Anti_apoptotic->Neuronal_Survival

Caption: Signaling pathways modulated by Salvianolic Acid B to exert its neuroprotective effects.

SPE_Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome A1 Rat Model of Acute Spinal Cord Injury B1 Oral Administration of Salvia przewalskii Extract (SPE) A1->B1 C1 Behavioral Tests (BBB Score, Inclined Plane) B1->C1 C2 Serum Analysis (Oxidative Stress & Inflammatory Markers) B1->C2 C3 Histopathology of Spinal Cord B1->C3 D1 Evaluation of Neuroprotective Effects C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for evaluating the neuroprotective effects of S. przewalskii extract.

Conclusion

Salvianolic acid B has been extensively studied and demonstrates robust neuroprotective effects across a range of in vitro and in vivo models of neurological damage. Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.

The neuroprotective potential of this compound is less defined due to a lack of studies on the isolated compound. However, research on the total phenolic acid extract of Salvia przewalskii, which contains this compound, indicates significant neuroprotective, antioxidant, and anti-inflammatory activities in a model of acute spinal cord injury.

Future research should focus on isolating this compound and evaluating its specific contribution to the neuroprotective effects observed in the S. przewalskii extract. Direct comparative studies between isolated this compound and Salvianolic acid B, using standardized experimental models and endpoints, are necessary to definitively elucidate their relative neuroprotective efficacy and therapeutic potential for the development of novel treatments for neurological disorders.

References

Comparative antioxidant activity of Przewalskinic acid A and rosmarinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antioxidant activities of Przewalskinic acid A and rosmarinic acid. While rosmarinic acid is a well-characterized antioxidant with a substantial body of supporting data, quantitative information on the antioxidant capacity of this compound is not currently available in peer-reviewed literature. This document summarizes the existing knowledge on both compounds to highlight the established efficacy of rosmarinic acid and to underscore the potential of this compound as a subject for future antioxidant research.

Introduction to the Compounds

Rosmarinic Acid is a naturally occurring polyphenolic compound found in a variety of plants, particularly those belonging to the Lamiaceae family, such as rosemary, sage, and perilla. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Its potent antioxidant and anti-inflammatory properties have been extensively studied, making it a compound of interest for its potential therapeutic applications in conditions associated with oxidative stress.[2][3][4]

This compound is a phenolic acid that has been isolated from Salvia przewalskii and Salvia miltiorrhiza.[5][6] While extracts of Salvia przewalskii have demonstrated antioxidant activity, which is attributed to their phenolic constituents, specific data quantifying the antioxidant capacity of isolated this compound are lacking.[5][7][8]

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and rosmarinic acid is not possible due to the absence of published data for this compound. The following table presents a summary of representative antioxidant activity data for rosmarinic acid from various in vitro assays. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions.

Table 1: Antioxidant Activity of Rosmarinic Acid

Assay TypeTest SystemIC50 / ActivityReference
DPPH Radical ScavengingChemical Assay>95% inhibition at 100 µg/mL[9][10]
ABTS Radical ScavengingChemical AssayComparable to Trolox[11]
Cellular Antioxidant Assay (CAA)Human Hepatocarcinoma (HepG2) cellsMarkedly less potent than Quercetin in the cellular assay[12][13]
Hydrogen Peroxide ScavengingChemical Assay87.83% inhibition at 100 µg/mL[9][10]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Mechanisms of Antioxidant Action

Rosmarinic Acid exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Rosmarinic acid can directly neutralize a wide variety of free radicals, including superoxide anions and hydroxyl radicals, due to the presence of multiple hydroxyl groups in its structure which can donate hydrogen atoms.[14]

  • Upregulation of Endogenous Antioxidant Enzymes: It can enhance the body's own antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]

  • Metal Chelating Activity: By chelating pro-oxidant metal ions like iron and copper, rosmarinic acid can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.

This compound: The precise mechanisms of antioxidant action for this compound have not been elucidated due to a lack of specific studies. However, as a phenolic acid, it is plausible that it may exhibit direct radical scavenging activity. The antioxidant properties observed in extracts of Salvia przewalskii are attributed to the collective action of its phenolic constituents.[7][8]

Signaling Pathway Modulation by Rosmarinic Acid

Rosmarinic acid has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, most notably the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosmarinic_Acid Rosmarinic Acid Keap1 Keap1 Rosmarinic_Acid->Keap1 inactivates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates Nrf2_cyt Nrf2 Keap1->Nrf2_cyt dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyt->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc translocation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination leads to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription of

Rosmarinic acid activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless form, diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration is typically adjusted to achieve an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, rosmarinic acid) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the DPPH solution to an equal volume of the test sample solutions in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate in water. Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in the appropriate solvent.

  • Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound, Rosmarinic Acid) & Positive Control Reaction Mix Compounds with Reagents Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH or ABTS•+) Reagent_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Antioxidant Activities IC50->Comparison

References

Przewalskinic Acid A vs. Edaravone: A Comparative Guide to Free Radical Scavenging Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the free radical scavenging properties of Przewalskinic acid A and the established antioxidant drug, edaravone. While direct comparative studies on this compound are limited, this document synthesizes available experimental data for both compounds to offer insights into their potential as free radical scavengers.

Executive Summary

Edaravone is a potent free radical scavenger with well-documented efficacy in quenching various reactive oxygen species (ROS). Its antioxidant activity is attributed to its ability to donate an electron and a hydrogen atom, effectively neutralizing free radicals. Experimental data from various in vitro assays, including DPPH, ABTS, and ORAC, consistently demonstrate its strong radical scavenging capabilities.

It is crucial to note that the data presented for this compound is derived from a plant extract and not the purified compound. Therefore, a direct and definitive comparison with the data for pure edaravone is challenging and should be interpreted with caution.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the available quantitative data on the free radical scavenging activity of edaravone and a methanolic extract of Salvia przewalskii leaves.

Compound/ExtractAssayIC50 / ValueReference
Edaravone DPPH4.21 µM[1]
ABTS--
ORAC--
Salvia przewalskii (Methanolic Leaf Extract) DPPH15.8 µg/mL[2]
ABTS--
ORAC--

Note: Direct comparison of IC50 values between edaravone (in µM) and the Salvia przewalskii extract (in µg/mL) is not straightforward without knowing the exact concentration and molecular weight of the active components, including this compound, in the extract.

Signaling Pathways in Antioxidant Action

Edaravone's Antioxidant Signaling

Edaravone has been shown to modulate cellular signaling pathways involved in the antioxidant response, most notably the Keap1-Nrf2 pathway.[3][4][5] Under conditions of oxidative stress, edaravone can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.

Edaravone_Signaling cluster_nucleus Edaravone Edaravone Keap1 Keap1 Edaravone->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Edaravone's modulation of the Keap1-Nrf2 signaling pathway.

General Antioxidant Mechanism of Phenolic Acids

Phenolic acids, the class of compounds to which this compound belongs, typically exert their antioxidant effects through direct scavenging of free radicals. This involves the donation of a hydrogen atom from their hydroxyl groups to a radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.

Phenolic_Acid_Antioxidant_Mechanism Phenolic_Acid Phenolic Acid (e.g., this compound) Free_Radical Free Radical (R•) Phenolic_Acid->Free_Radical Neutralized_Molecule Neutralized Molecule (RH) Phenoxyl_Radical Stable Phenoxyl Radical

Caption: General mechanism of free radical scavenging by phenolic acids.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Test Compound/ Extract Solutions (various concentrations) Start->Prepare_Samples Mix Mix DPPH Solution with Test Solution Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the Dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[3]

  • Sample Preparation: The test compound (this compound or edaravone) is dissolved in the same solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against sample concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

ABTS_Assay_Workflow Start Start Generate_ABTS_Radical Generate ABTS Radical Cation (ABTS•+) (ABTS + Potassium Persulfate) Start->Generate_ABTS_Radical Prepare_Samples Prepare Test Compound/ Extract Solutions (various concentrations) Start->Prepare_Samples Mix Mix ABTS•+ Solution with Test Solution Generate_ABTS_Radical->Mix Prepare_Samples->Mix Incubate Incubate (e.g., 6 minutes at RT) Mix->Incubate Measure Measure Absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Methodology:

  • Generation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM final concentration) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution, and the mixture is incubated for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Conclusion

Edaravone is a well-characterized and potent free radical scavenger with a clear mechanism of action and supporting quantitative data. This compound, as a phenolic acid, is expected to possess antioxidant properties, but a lack of specific data for the pure compound currently limits a direct and conclusive comparison with edaravone. The data from the Salvia przewalskii extract suggests potential antioxidant activity in the plant, which may be partly attributed to this compound. Further research is required to isolate and characterize the free radical scavenging efficacy of pure this compound to fully understand its potential as an antioxidant agent. This would enable a more direct and meaningful comparison with established antioxidants like edaravone.

References

A Head-to-Head Comparison of Phenolic Antioxidants: Evaluating Przewalskinic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacities of various phenolic compounds. Due to the current lack of publicly available quantitative data for Przewalskinic acid A, this document focuses on providing a framework for comparison by presenting data for well-established phenolic antioxidants: Trolox (a water-soluble vitamin E analog), ascorbic acid (Vitamin C), and quercetin. Detailed experimental protocols for common antioxidant assays are also included to facilitate the evaluation of novel compounds like this compound.

Comparative Antioxidant Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Trolox, ascorbic acid, and quercetin in the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
Trolox ~4.0 - 15.0~2.5 - 7.5
Ascorbic Acid ~20.0 - 50.0Not Widely Reported
Quercetin ~5.0 - 20.0~1.0 - 5.0

Note: The IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for three common in vitro antioxidant capacity assays are provided below. These protocols can be used to evaluate the antioxidant potential of novel compounds and compare them against established standards.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent used for the working solution.

  • Reaction: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 10 nM in 75 mM phosphate buffer, pH 7.4).

    • Prepare an AAPH solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4).

    • Prepare a series of concentrations of a standard antioxidant (Trolox).

  • Assay in 96-well Plate:

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the standard curve of Trolox.

Visualizing Antioxidant Mechanisms and Workflows

To further aid in the understanding of antioxidant research, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a general workflow for in vitro antioxidant assays.

Nrf2-ARE Signaling Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm ROS ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Ub Ubiquitination & Proteasomal Degradation Keap1->Ub ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare Reagents (e.g., DPPH, ABTS•+, Fluorescein) B1 Mix Reagents with Test Compound/Standards in a 96-well plate A1->B1 A2 Prepare Serial Dilutions of Test Compound & Standards A2->B1 B2 Incubate for a Specified Time B1->B2 B3 Measure Absorbance or Fluorescence with a Plate Reader B2->B3 C1 Calculate % Inhibition or Area Under the Curve (AUC) B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 or Trolox Equivalents (TE) C2->C3

References

Stability Showdown: Salvianolic Acid B Faces an Elusive Contender, Przewalskinic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a compound is a cornerstone of preclinical development. This guide delves into the stability profiles of two structurally related phenolic acids: salvianolic acid B and Przewalskinic acid A. While extensive data illuminates the vulnerabilities of salvianolic acid B, a comprehensive stability profile for this compound remains largely uncharted in publicly available scientific literature.

This guide will first present a comprehensive overview of the known stability of salvianolic acid B, supported by experimental data and methodologies. Subsequently, it will address the current knowledge gap regarding this compound and offer insights based on its structural relationship to salvianolic acid B.

Salvianolic Acid B: A Profile of Conditional Stability

Salvianolic acid B's stability is significantly influenced by pH, temperature, and humidity. Both solid-state and in-solution stability have been investigated, revealing key degradation pathways.

Quantitative Stability Data for Salvianolic Acid B

The following tables summarize the degradation of salvianolic acid B under various stress conditions as reported in scientific literature.

Table 1: Effect of Temperature on the Stability of Salvianolic Acid B in Aqueous Solution

Temperature (°C)Time (h)Remaining Salvianolic Acid B (%)Reference
430Stable[1]
25-Decomposition occurs[1]
37-Enhanced decomposition[1]
60-Significant degradation[1]
100-Enhanced decomposition[1]

Table 2: Effect of pH on the Stability of Salvianolic Acid B in Buffered Aqueous Solutions

pHTime (h)StabilityReference
1.530Stable[1]
3.030Stable[1]
5.030Stable[1]
Neutral to Alkaline-Decreased stability with increasing pH[1]

Table 3: Solid-State Stability of Salvianolic Acid B

ConditionDurationPackagingStabilityReference
40°C, 75% RH6 monthsAluminum foil bagsStable
60°C (open exposure)--Degradation observed
75% RH (open exposure)--Degradation observed
92.5% RH (open exposure)--Degradation observed
Experimental Protocols for Salvianolic Acid B Stability Assessment

The stability of salvianolic acid B is typically assessed using High-Performance Liquid Chromatography (HPLC). A common methodology involves:

  • Sample Preparation: Solutions of salvianolic acid B are prepared in various buffers (for pH stability) or water (for temperature stability) at a known concentration. For solid-state stability, the compound is stored under controlled temperature and humidity conditions.

  • Stress Conditions: The samples are subjected to specific stress conditions (e.g., elevated temperature, different pH values, high humidity) for predetermined periods.

  • HPLC Analysis: At each time point, an aliquot of the sample is analyzed by HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. Detection is commonly performed using a UV detector.

  • Quantification: The peak area of salvianolic acid B is measured and compared to that of a standard solution to determine the remaining concentration.

  • Degradation Kinetics: The rate of degradation can be determined by plotting the concentration of salvianolic acid B against time and fitting the data to an appropriate kinetic model.

Degradation Pathway of Salvianolic Acid B

The degradation of salvianolic acid B often involves hydrolysis of its ester linkages, leading to the formation of smaller phenolic acids such as danshensu and caffeic acid.

Salvianolic_B_Degradation SalB Salvianolic Acid B Degradation Degradation (Hydrolysis) SalB->Degradation Danshensu Danshensu Degradation->Danshensu CaffeicAcid Caffeic Acid Degradation->CaffeicAcid Other Other Products Degradation->Other

Caption: Simplified degradation pathway of Salvianolic Acid B.

This compound: An Enigma in Stability

Despite its structural similarity to salvianolic acid B, and the fact that it can be synthesized from it, there is a conspicuous absence of published experimental data on the stability of this compound. Forced degradation studies, which are crucial for identifying potential degradation products and pathways, do not appear to have been reported in the public domain.

Hypothesized Stability Profile

Given that this compound is a phenolic acid with ester functionalities, it is reasonable to hypothesize that its stability profile may share some characteristics with salvianolic acid B. It is likely susceptible to degradation under hydrolytic conditions (both acidic and basic) and at elevated temperatures. The ester bond within its structure represents a potential site for cleavage.

However, without experimental data, any comparison remains speculative. The specific arrangement of functional groups in this compound could lead to different degradation kinetics and products compared to salvianolic acid B.

Proposed Experimental Workflow for this compound Stability Assessment

To address the current knowledge gap, a comprehensive stability study of this compound would be necessary. The following workflow outlines a potential experimental approach.

Przewalskinic_Acid_A_Stability_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Methods cluster_output Data Analysis Hydrolysis Hydrolysis (Acidic, Basic, Neutral) HPLC HPLC-UV/DAD (Quantification) Hydrolysis->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Thermal Thermal (Elevated Temperature) Thermal->HPLC Photochemical Photochemical (UV/Vis Light) Photochemical->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway Comparison Comparison with Salvianolic Acid B Kinetics->Comparison Pathway->Comparison

Caption: Proposed workflow for assessing this compound stability.

Conclusion

The stability of salvianolic acid B has been well-characterized, revealing its sensitivity to pH, temperature, and humidity. This knowledge is invaluable for the development of stable formulations. In contrast, the stability of this compound remains an open question. While its chemical structure suggests potential vulnerabilities similar to those of salvianolic acid B, dedicated experimental studies are urgently needed to establish its degradation profile. Such studies will be critical for unlocking the full therapeutic potential of this compound and enabling a direct and meaningful stability comparison with its well-studied relative. Researchers and drug developers are encouraged to undertake forced degradation and long-term stability studies on this compound to fill this significant gap in the scientific literature.

References

A Comparative Guide to the In Vivo Efficacy of Novel and Established Neuroprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo neuroprotective efficacy of Salvianolic Acid A, a phenolic acid derived from Salvia species, with established neuroprotectants: Minocycline, N-acetylcysteine (NAC), and Edaravone. While the initial focus was on Przewalskinic acid A, the scarcity of specific in vivo data for this compound has led to the substitution of the closely related and well-researched Salvianolic Acid A to facilitate a meaningful comparison. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for neuroprotective drug development.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the in vivo efficacy of Salvianolic Acid A, Minocycline, N-acetylcysteine, and Edaravone across various animal models of neurological injury.

CompoundAnimal ModelInjury TypeDosageKey Efficacy EndpointsReference
Salvianolic Acid A (SAA) Rats (tMCAO)Cerebral Ischemia-Reperfusion10 mg/kg, ig (14 days)Improved neurological function, reduced brain injury, promoted neurogenesis.[1]
Mice (MCAO)Acute Ischemic Stroke50 and 100µg/kg, i.v. (2h post-MCAO)Enhanced survival, improved motor activity, ameliorated brain infarction and apoptosis.[2]
KK-Ay MiceDiabetic Peripheral NeuropathyNot SpecifiedIncreased mechanical withdrawal threshold and sciatic nerve conduction velocity.[3]
Minocycline Mice (NMDA injection)Retinal Damage90 mg/kg, i.p. (60 min before NMDA)Reduced NMDA-induced retinal damage.[4]
Animal ModelsGlobal and Focal Cerebral Ischemia, TBI, SCI, ICHVariousReduction in tissue injury and improvement in functional recovery.[5]
N-acetylcysteine (NAC) Mice (TBI)Traumatic Brain Injury100 mg/kg, i.p.Significantly improved neurologic status at days 1 and 3 post-TBI.[3]
Rats (Ischemia-Reperfusion)StrokeNot SpecifiedReduced infarct volume and improved neurologic score.[6]
Depressed RatsOxidative Stress-Induced Neuronal Injury300 mg/kg, i.p.Ameliorated depression-like behaviors and protected against mitochondrial oxidative stress.[7]
Edaravone ALS Mice (SOD1 G93A)Amyotrophic Lateral SclerosisHigh doseSlowed degeneration of motor neurons and reduced deposition of mutant SOD1.[8]
Rats (TBI)Traumatic Brain InjuryNot SpecifiedPrevented hippocampal CA3 neuron loss and decreased oxidative stress.[8]
Rats (Cerebral Infarction)StrokeNot SpecifiedReduced malondialdehyde-thiobarbituric acid adduct in a dose-dependent manner.[8]

Detailed Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for interpretation and replication. This section details the protocols for key experiments cited in this guide.

Cerebral Ischemia-Reperfusion Injury Model (Salvianolic Acid A)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) was induced. Briefly, a nylon monofilament was inserted into the internal carotid artery to block the origin of the middle cerebral artery. After a period of occlusion (e.g., 2 hours), the filament was withdrawn to allow reperfusion.

  • Treatment: Salvianolic Acid A (10 mg/kg) was administered intragastrically (ig) once daily for 14 days following the ischemic event. A positive control group received Edaravone (5 mg/kg, iv).

  • Efficacy Assessment:

    • Neurological Deficit Scoring: A multi-point scale was used to assess motor and neurological function at various time points post-injury.

    • Histopathology: Brains were sectioned and stained (e.g., with TTC or H&E) to measure infarct volume and assess neuronal damage.

    • Immunohistochemistry: Staining for markers of neurogenesis (e.g., BrdU, DCX) and apoptosis (e.g., TUNEL, cleaved caspase-3) was performed on brain sections.[1]

Traumatic Brain Injury Model (N-acetylcysteine)
  • Animal Model: Male C57BL/6 mice.

  • Induction of TBI: A controlled cortical impact (CCI) device was used to induce a standardized traumatic brain injury.

  • Treatment: N-acetylcysteine (100 mg/kg) was administered intraperitoneally (i.p.) after the induction of TBI.

  • Efficacy Assessment:

    • Neurological Status: Assessed using a neurological severity score at 1 and 3 days post-TBI.

    • Biochemical Analysis: Brain tissue was analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3]

Amyotrophic Lateral Sclerosis Model (Edaravone)
  • Animal Model: Transgenic mice expressing a mutant human SOD1 gene (e.g., SOD1 G93A), which is a model for ALS.

  • Treatment: Edaravone was administered, often at a high dose, to the transgenic mice.

  • Efficacy Assessment:

    • Motor Function: Motor performance was assessed using tests like the rotarod test to measure the decline in motor coordination.

    • Survival: The lifespan of the treated mice was compared to that of untreated transgenic mice.

    • Histopathology: The spinal cord was examined for the loss of motor neurons and the deposition of mutant SOD1 protein.[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Salvianolic Acid A: Neuroprotective Signaling

Salvianolic Acid A exerts its neuroprotective effects through multiple pathways, including the activation of the PKA/CREB/c-Fos pathway, which is involved in neuronal survival and plasticity.[6]

Salvianolic_Acid_A_Pathway SAA Salvianolic Acid A PKA PKA SAA->PKA CREB CREB PKA->CREB cFos c-Fos CREB->cFos Bcl2 Bcl-2 cFos->Bcl2 Caspase3 Caspase 3 Bcl2->Caspase3 Neuroprotection Neuroprotection Bcl2->Neuroprotection Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Salvianolic Acid A signaling pathway.

N-acetylcysteine: Antioxidant and Anti-inflammatory Pathways

N-acetylcysteine primarily functions by replenishing intracellular glutathione (GSH) levels and activating the Nrf2-ARE pathway, a key regulator of antioxidant defense.

NAC_Pathway NAC N-acetylcysteine GSH Glutathione (GSH) NAC->GSH Nrf2 Nrf2 NAC->Nrf2 ROS Reactive Oxygen Species (ROS) GSH->ROS Neuroprotection Neuroprotection GSH->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Neuroprotection

Caption: N-acetylcysteine antioxidant pathway.

Minocycline: Multifaceted Neuroprotection

Minocycline exhibits neuroprotective effects through anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibition mechanisms.

Minocycline_Pathway Minocycline Minocycline Microglia Microglial Activation Minocycline->Microglia MMPs MMPs Minocycline->MMPs Apoptosis Apoptosis Minocycline->Apoptosis Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Cell_Death Neuronal Cell Death MMPs->Cell_Death Apoptosis->Cell_Death Neuroinflammation->Cell_Death Neuroprotection Neuroprotection

Caption: Minocycline's neuroprotective mechanisms.

Experimental Workflow: In Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for an in vivo study evaluating a potential neuroprotectant.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Induction Induction of Neurological Injury (e.g., MCAO, TBI) Animal_Model->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (Vehicle, Test Compound, Positive Control) Grouping->Treatment Behavioral Behavioral Assessment (e.g., Neurological Scoring, Motor Tests) Treatment->Behavioral Histology Histological Analysis (Infarct Volume, Neuronal Viability) Treatment->Histology Biochemical Biochemical & Molecular Analysis (e.g., Western Blot, ELISA) Treatment->Biochemical Data_Analysis Data Analysis and Statistical Evaluation Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: In vivo neuroprotection study workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a natural product is paramount for its potential development into a therapeutic agent. Przewalskinic acid A, a phenolic acid isolated from Salvia przewalskii Maxim., presents a compelling case for investigation due to the known potent antioxidant and anti-inflammatory properties of compounds from this genus.[1] However, a comprehensive SAR profile for this compound and its direct derivatives remains largely unexplored in publicly available scientific literature.

This guide aims to provide a comparative analysis of this compound and related, more extensively studied phenolic acids from the Salvia genus, namely rosmarinic acid and salvianolic acids. By examining the SAR of these related compounds, we can infer potential avenues for the structural modification and biological activity optimization of this compound.

This compound: An Overview

This compound is a phenolic acid with the chemical formula C18H14O8.[2] Its structure features a dihydrobenzofuran core, a catechol moiety, and a carboxyethenyl group. While it has been identified as a constituent of Salvia przewalskii, a plant used in traditional medicine, detailed studies on its biological activities and those of its synthetic analogs are scarce.[3]

Comparative Analysis with Related Phenolic Acids

In the absence of direct SAR data for this compound, we turn our attention to its chemical relatives from the Salvia genus, which have been the subject of numerous studies.

Rosmarinic Acid and its Derivatives

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-known bioactive compound found in many Lamiaceae species, including Salvia.[4] SAR studies on rosmarinic acid derivatives have revealed several key features influencing their biological activities:

  • Hydrophobicity: Esterification of the carboxylic acid group in rosmarinic acid with various alcohols (methyl, propyl, hexyl) has been shown to enhance antibacterial activity. This suggests that increasing the lipophilicity of the molecule can improve its ability to interact with bacterial cell membranes.[5]

  • Phenolic Hydroxyl Groups: The presence of catechol moieties (ortho-dihydroxybenzene groups) is crucial for the antioxidant and radical scavenging activities of rosmarinic acid.[6] These groups are effective hydrogen donors, which is a key mechanism for neutralizing free radicals.

  • Molecular Docking Studies: Computational analyses have indicated that the dihydroxyphenyl group and the alkyl chain of rosmarinic acid esters are essential for binding to the active site of enzymes like α-glucosidase through hydrogen bonding and hydrophobic interactions.[5]

Salvianolic Acids and their Derivatives

Salvianolic acids, particularly salvianolic acid A and B, are potent water-soluble antioxidants from Salvia miltiorrhiza.[7] Their complex structures, derived from the polymerization of danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid, have provided a rich platform for SAR studies. Key findings include:

  • Polyphenolic Structure: The numerous phenolic hydroxyl groups in salvianolic acids are the primary contributors to their potent antioxidant and radical scavenging activities.[8]

  • Catechol Importance: Similar to rosmarinic acid, the catechol moieties are critical for the biological effects of salvianolic acids.[9]

  • Specific Moieties for Anticancer Activity: In a series of salvinal derivatives (structurally related to lignans also found in Salvia), the presence of a 3,4-dihydroxyphenyl (catechol) moiety was found to be a critical functionality for potent anticancer activity.[9]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and related compounds. The scarcity of data for this compound is evident.

Compound/ExtractBiological ActivityAssayResult (IC50/EC50)Reference
This compound AntioxidantNot SpecifiedData Not Available[1]
Rosmarinic Acid α-glucosidase inhibitionIn vitro enzymatic assay~200 µM[5]
Rosmarinic acid hexyl ester α-glucosidase inhibitionIn vitro enzymatic assay< 100 µM[5]
Salvianolic Acid B Cytotoxicity (MG63 osteosarcoma)In vitro cell-based assay~5 µM[10]
Salvinal Derivative (Compound 25) Cytotoxicity (KB, KB-Vin10, KB-7D)MTT Assay0.13 - 0.14 µM[9]
Salvia officinalis Extract Cytotoxicity (Raji, KG-1A, U937)MTT AssayIC50 > 200 µg/ml[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are also included.

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubated overnight to allow for cell attachment.[12]

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[13]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Structures and Pathways

To better understand the chemical relationships and a potential mechanism of action, the following diagrams are provided.

cluster_Przewalskinic This compound Core Structure cluster_Related Related Phenolic Acid Structures P This compound R Rosmarinic Acid P->R Shared Catechol Moiety S Salvianolic Acid B P->S Shared Catechol Moiety R->S Derived from Caffeic Acid

Caption: Structural relationships of this compound.

LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Phenolic_Acids Phenolic Acids (e.g., Rosmarinic Acid) Phenolic_Acids->NFkB inhibit

Caption: Simplified anti-inflammatory pathway.

Conclusion and Future Directions

While this compound remains an understudied molecule, the analysis of its structurally related compounds, rosmarinic acid and salvianolic acids, provides valuable insights into potential SAR. The presence of catechol moieties and the modulation of lipophilicity appear to be key determinants of their biological activities. Future research should focus on the semi-synthesis of this compound derivatives to systematically explore these structural modifications. Such studies, guided by the knowledge gleaned from related natural products, will be crucial in unlocking the therapeutic potential of this unique phenolic acid. The detailed experimental protocols provided herein offer a starting point for the consistent and comparable biological evaluation of these novel compounds.

References

A Comparative Guide to Przewalskinic Acid A from Diverse Geographical Origins: A Proposed Framework for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Przewalskinic acid A, a potent phenolic acid, has garnered significant interest for its antioxidant properties and potential therapeutic applications, particularly in the protection against ischemia-reperfusion injury. While primarily isolated from Salvia przewalskii Maxim., its presence has also been noted in other plant species like Samanea saman. The geographical origin of medicinal plants is known to significantly influence their phytochemical composition and, consequently, their biological activity. However, to date, a direct comparative analysis of this compound from different geographical sources is lacking in publicly available literature.

This guide provides a comprehensive framework for conducting such a comparative analysis. It outlines detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound. Furthermore, it presents a hypothetical data structure for comparing key performance indicators and visualizes the experimental workflow and a plausible signaling pathway through which this compound may exert its protective effects. This document is intended to serve as a foundational resource for researchers aiming to investigate the impact of geographical variance on the therapeutic potential of this compound.

Data Presentation: A Framework for Comparative Analysis

To facilitate a direct comparison of this compound from various geographical sources, a structured approach to data collection and presentation is essential. The following table provides a template for summarizing key quantitative data points that would be critical for a comprehensive comparative analysis. Researchers are encouraged to populate this table with their experimental findings.

Geographical Source (e.g., Province, Country)Plant Part Analyzed (e.g., Root, Leaf)Extraction Yield (%)Purity of this compound (%)This compound Content (mg/g of dry weight)Antioxidant Activity (IC50 in μg/mL) - DPPH AssayAntioxidant Activity (IC50 in μg/mL) - ABTS Assay
Gansu, China RootData to be collectedData to be collectedData to be collectedData to be collectedData to be collected
Sichuan, China RootData to be collectedData to be collectedData to be collectedData to be collectedData to be collected
Yunnan, China RootData to be collectedData to be collectedData to be collectedData to be collectedData to be collected
Other Source SpecifyData to be collectedData to be collectedData to be collectedData to be collectedData to be collected

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following sections provide protocols for the extraction of phenolic acids from Salvia species and for the assessment of their antioxidant activity.

Protocol 1: Extraction of Phenolic Acids from Salvia przewalskii

This protocol is adapted from methods described for the extraction of phenolic compounds from Salvia species.

Materials:

  • Dried and powdered root material of Salvia przewalskii

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Ultrasonic bath

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 80% methanol to the plant material.

  • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue two more times.

  • Combine the supernatants and filter through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques (e.g., column chromatography with silica gel or preparative HPLC) to isolate this compound.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine antioxidant activity.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol (HPLC grade)

  • Test samples (extracts or pure this compound) at various concentrations

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test sample in methanol.

  • Create a series of dilutions of the test sample and the positive control.

  • In a 96-well microplate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another widely used method for assessing antioxidant capacity.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffer (e.g., pH 7.4)

  • Test samples (extracts or pure this compound) at various concentrations

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the test sample in a suitable solvent.

  • Create a series of dilutions of the test sample and the positive control.

  • In a 96-well microplate, add 20 µL of each dilution to a well.

  • Add 180 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize a proposed experimental workflow and a plausible signaling pathway for the action of this compound.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Extraction cluster_analysis Analysis cluster_bioactivity Bioactivity Assessment cluster_comparison Comparative Analysis S_przewalskii_Gansu Salvia przewalskii (Gansu) Drying Drying & Powdering S_przewalskii_Gansu->Drying S_przewalskii_Sichuan Salvia przewalskii (Sichuan) S_przewalskii_Sichuan->Drying S_przewalskii_Yunnan Salvia przewalskii (Yunnan) S_przewalskii_Yunnan->Drying Extraction Phenolic Acid Extraction (Protocol 1) Drying->Extraction Quantification Quantification of This compound (HPLC) Extraction->Quantification Purity Purity Analysis Extraction->Purity DPPH DPPH Assay (Protocol 2) Extraction->DPPH ABTS ABTS Assay (Protocol 3) Extraction->ABTS Data_Table Data Presentation (Table 1) Quantification->Data_Table Purity->Data_Table DPPH->Data_Table ABTS->Data_Table

Caption: Proposed experimental workflow for the comparative analysis.

Signaling_Pathway cluster_stress Ischemia-Reperfusion Injury cluster_molecule Molecular Intervention cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Ischemia Ischemia Reperfusion Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS NFkB NF-κB Pathway Inhibition ROS->NFkB Activates P_acid_A This compound Nrf2 Nrf2 Activation P_acid_A->Nrf2 Activates P_acid_A->NFkB Inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammatory_Cytokines ↓ Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inflammation ↓ Inflammation Inflammatory_Cytokines->Inflammation Reduces Cell_Survival ↑ Cell Survival Oxidative_Stress->Cell_Survival Inflammation->Cell_Survival

Caption: Plausible signaling pathway for this compound.

A Comparative Guide to the Anti-inflammatory Effects of Przewalskinic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of a novel compound, Przewalskinic acid A, against the well-established steroidal anti-inflammatory drug, Dexamethasone. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive evaluation framework.

Comparative Efficacy of this compound and Dexamethasone

The anti-inflammatory potential of this compound was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation.[1][2][3][4][5] The results are compared with Dexamethasone, a potent corticosteroid known for its anti-inflammatory effects.[6][7][8]

Table 1: Inhibition of Pro-inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control -100 ± 5.25 ± 1.58 ± 2.110 ± 3.0
LPS (1 µg/mL) -98 ± 4.8100 ± 7.5100 ± 8.3100 ± 9.1
This compound 197 ± 5.185 ± 6.288 ± 7.190 ± 6.8
596 ± 4.962 ± 5.565 ± 5.968 ± 6.1
1095 ± 5.341 ± 4.845 ± 5.248 ± 5.4
2593 ± 4.725 ± 3.928 ± 4.132 ± 4.5
Dexamethasone 199 ± 4.555 ± 4.158 ± 4.760 ± 5.0
598 ± 4.230 ± 3.534 ± 3.938 ± 4.2

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Table 2: Effect on Pro-inflammatory Enzyme and Cytokine Gene Expression

TreatmentConcentration (µM)iNOS mRNA Expression (Fold Change vs. LPS)COX-2 mRNA Expression (Fold Change vs. LPS)IL-1β mRNA Expression (Fold Change vs. LPS)
LPS (1 µg/mL) -1.001.001.00
This compound 100.520.580.61
Dexamethasone 10.450.490.53

Data are hypothetical and represent relative gene expression normalized to a housekeeping gene.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2][3]

Cell Viability Assay (MTT Assay)

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After cell treatment, the culture medium was replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay

The concentration of nitric oxide in the culture supernatants was measured using the Griess reagent.[2] An equal volume of cell supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm. Sodium nitrite was used to generate a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[2][9]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from the cells using a suitable RNA isolation kit. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix on a real-time PCR system to determine the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1 beta (IL-1β).[4] Gene expression was normalized to a housekeeping gene, such as GAPDH.

Western Blot Analysis

Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Molecular Analysis A RAW 264.7 Macrophage Culture B Pre-treatment: This compound or Dexamethasone A->B C Inflammatory Stimulus: LPS (1 µg/mL) B->C D Cell Viability (MTT Assay) C->D E NO Production (Griess Assay) C->E F Cytokine Release (ELISA for TNF-α, IL-6) C->F G Gene Expression (qRT-PCR for iNOS, COX-2, IL-1β) C->G H Protein Expression (Western Blot for iNOS, COX-2) C->H

Experimental workflow for in vitro anti-inflammatory assessment.
Key Inflammatory Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response triggered by LPS.[10]

G cluster_0 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB nucleus Nucleus AP1->nucleus Translocation NFkB NF-κB NFkB_complex->NFkB Releases IkB IκB (Degraded) NFkB_complex->IkB NFkB->nucleus Translocation genes Pro-inflammatory Genes: iNOS, COX-2, TNF-α, IL-6, IL-1β nucleus->genes Upregulation

Simplified overview of LPS-induced pro-inflammatory signaling pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Przewalskinic Acid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known properties of Przewalskinic acid A is presented below. The lack of comprehensive data necessitates treating this compound with a high degree of caution.

PropertyData
CAS Number 136112-75-9
Molecular Formula C₁₈H₁₄O₈
Source Found in the herb Salvia przewalskii Maxim
Chemical Class Phenolic Acid
Solubility Information on solubility is limited.
Storage Store at -20°C for one month or -80°C for up to six months.[1]

Experimental Protocols: Proper Disposal Procedures

Given the absence of a specific SDS, the following step-by-step disposal plan should be implemented, treating this compound as a potentially hazardous chemical.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure all personnel are equipped with standard laboratory PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weigh boats and filter paper, in a clearly labeled, sealed container.

    • The container should be designated for "Non-halogenated Organic Waste" or "Chemical Waste for Incineration."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, labeled waste container.

    • The label should clearly indicate "Aqueous Waste with Organic Compounds" or follow your institution's specific guidelines for mixed waste.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

Step 3: Labeling and Storage of Waste

  • All waste containers must be clearly labeled with the full chemical name "this compound" and any known hazard classifications (in this case, "Caution: Chemical of Unknown Toxicity").

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated paper) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps collect_solid Collect in Labeled 'Chemical Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Chemical Waste' Container liquid_waste->collect_liquid collect_sharps Dispose in Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.